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  • Product: 2-Bromo-1,5-dichloro-3-methoxybenzene
  • CAS: 73931-43-8

Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR chemical shifts of 2-Bromo-1,5-dichloro-3-methoxybenzene

Comprehensive Analysis of 1 H and 13 C NMR Chemical Shifts in 2-Bromo-1,5-dichloro-3-methoxybenzene: Structural Elucidation and Methodological Framework Executive Summary & Structural Rationale The compound 2-Bromo-1,5-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Analysis of 1 H and 13 C NMR Chemical Shifts in 2-Bromo-1,5-dichloro-3-methoxybenzene: Structural Elucidation and Methodological Framework

Executive Summary & Structural Rationale

The compound 2-Bromo-1,5-dichloro-3-methoxybenzene (CAS: 73931-43-8)[1] is a highly substituted halogenated anisole derivative. In drug development and agrochemical synthesis, such polyhalogenated aromatic scaffolds serve as critical building blocks. However, their structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges due to severe steric crowding and overlapping electronic substituent effects.

To accurately assign the 1 H and 13 C NMR spectra of this molecule, one must systematically deconstruct the competing inductive (electron-withdrawing) and resonance (electron-donating) effects of the bromo, chloro, and methoxy substituents.

Ring Numbering & Environment Mapping:

  • C-1 & C-5 : Substituted with Chlorine atoms.

  • C-2 : Substituted with a Bromine atom.

  • C-3 : Substituted with a Methoxy group ( −OCH3​ ).

  • C-4 & C-6 : Unsubstituted methine carbons bearing protons.

Because the protons at C-4 and C-6 are separated by a carbon (C-5), they exhibit a meta-relationship, which dictates their coupling behavior.

1 H NMR Spectral Analysis & Predictive Modeling

The proton NMR spectrum of 2-bromo-1,5-dichloro-3-methoxybenzene is relatively simple but requires precise understanding of aromatic shielding to distinguish the two aromatic protons (H-4 and H-6).

Using established empirical additivity rules (base benzene value = 7.27 ppm)[2], we can calculate the expected chemical shifts. The methoxy group is a strong π -donor, pushing electron density into the ortho and para positions, thereby shielding those protons and shifting them upfield.

  • H-4 is ortho to the methoxy group, resulting in a strong upfield shift (-0.43 ppm).

  • H-6 is para to the methoxy group, resulting in a moderate upfield shift (-0.09 ppm), but lacks the strong ortho shielding.

Both protons will appear as doublets due to their meta-coupling ( 4Jmeta​≈2.2 Hz).

Table 1: Calculated 1 H NMR Data Summary
Proton PositionCalculated Shift (ppm)MultiplicityCoupling Constant ( J )IntegrationKey Influencing Factors
H-4 6.95Doublet 4J≈2.2 Hz1HStrongly shielded by ortho-resonance from the −OCH3​ group[2].
H-6 7.19Doublet 4J≈2.2 Hz1HLess shielded than H-4; experiences only para-resonance from −OCH3​ [3].
−OCH3​ 3.90SingletN/A3HDeshielded by the adjacent electronegative oxygen atom.

13 C NMR Spectral Analysis & Carbon Mapping

The 13 C NMR spectrum (proton-decoupled) provides a distinct fingerprint for all seven carbon environments. The most critical E-E-A-T (Expertise) insight here is the Heavy Atom Effect (spin-orbit coupling) induced by the bromine atom at C-2[3]. Despite being an sp2 hybridized aromatic carbon, C-2 is heavily shielded by the ipso-bromine (-5.5 ppm) and the ortho-methoxy group (-14.4 ppm), pushing its resonance down to an unusually low ~107.1 ppm. This serves as a primary anchor point for spectral assignment.

Table 2: Calculated 13 C NMR Data Summary (Base = 128.5 ppm)
Carbon PositionSubstituent EnvironmentCalculated Shift (ppm)Multiplicity ( 1 H Decoupled)Key Influencing Factors
C-1 -Cl (Quaternary)138.4SingletDeshielded by ipso-Cl (+6.2) and ortho-Br (+3.4)[2].
C-5 -Cl (Quaternary)133.4SingletDeshielded by ipso-Cl (+6.2), but less than C-1 due to the absence of an ortho-Br[2].
C-3 −OCH3​ (Quaternary)165.9SingletStrongly deshielded by the electronegative oxygen (ipso effect +31.4)[2].
C-2 -Br (Quaternary)107.1SingletStrongly shielded by the heavy atom effect of ipso-Br (-5.5) and ortho-methoxy (-14.4)[3].
C-4 -H (Methine)114.3SingletShielded by the strong resonance electron-donating effect of ortho-methoxy (-14.4)[3].
C-6 -H (Methine)123.3SingletMildly shielded by para-methoxy resonance (-7.7)[3].
O−CH3​ Methoxy (Methyl)56.5SingletTypical aliphatic carbon attached to an oxygen heteroatom.

Experimental Workflow & Self-Validating Protocols

To ensure absolute trustworthiness and reproducibility, the following self-validating experimental protocol must be utilized when acquiring the NMR spectra for this compound.

Step 1: Sample Preparation Dissolve 5–10 mg of 2-Bromo-1,5-dichloro-3-methoxybenzene in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl3​ provides high solubility for halogenated aromatics and lacks interfering proton signals. TMS serves as an internal standard (0.00 ppm) to ensure chemical shift accuracy.

Step 2: Instrument Calibration Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz). Lock the magnetic field to the deuterium resonance of CDCl3​ . Tune and match the probe to the 1 H and 13 C frequencies. Shim the magnet (Z1-Z5) to achieve a peak width at half-height ( w1/2​ ) of < 1.0 Hz for the TMS signal.

Step 3: 1D NMR Acquisition

  • 1 H NMR : Run a standard 1D proton pulse sequence (zg30). Use a spectral width of 12 ppm, 64k data points, and a relaxation delay (D1) of 2 seconds. Acquire 16 scans.

  • 13 C NMR : Run a proton-decoupled 1D carbon sequence (zgpg30). Use a spectral width of 250 ppm, 64k data points, and a D1 of 3 seconds. Causality: A longer D1 is strictly required to allow for the complete longitudinal relaxation ( T1​ ) of the heavily substituted quaternary carbons (C-1, C-2, C-3, C-5), which lack attached protons to facilitate rapid dipole-dipole relaxation. Acquire 1024 to 2048 scans.

Step 4: Data Processing & Internal Validation Apply a Fourier Transform (FT) with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Phase and baseline correct the spectra. Self-Validation Check: Validate the shifts against the residual CHCl3​ peak ( 1 H: 7.26 ppm; 13 C: 77.16 ppm). If the residual solvent peak deviates by more than 0.02 ppm, recalibrate the spectrum to TMS.

Analytical Workflow Visualization

The following diagram maps the logical pathway from sample preparation to structural elucidation, highlighting the decision matrix for resolving structural ambiguities (e.g., distinguishing C-1 from C-5) using 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation).

NMR_Workflow Prep Sample Preparation (5-10 mg in CDCl3 + TMS) Acq1D 1D NMR Acquisition (1H & 13C at 400/600 MHz) Prep->Acq1D Load & Shim Acq2D 2D NMR Acquisition (HSQC & HMBC for C1/C5 resolution) Acq1D->Acq2D Isomeric Ambiguity? Process Data Processing (FT, Phase & Baseline Correction) Acq1D->Process Direct Pipeline Acq2D->Process 2D Pipeline Elucidate Structural Elucidation (Shift Mapping & J-Coupling Analysis) Process->Elucidate Spectral Validation

Caption: Step-by-step NMR acquisition and structural elucidation workflow for halogenated aromatics.

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Exploratory

Elucidating the Mass Spectrometry Fragmentation Topography of 2-Bromo-1,5-dichloro-3-methoxybenzene: A Mechanistic Guide

Executive Summary For researchers and drug development professionals engaged in the structural elucidation of polyhalogenated aromatics, understanding the exact mass spectrometry (MS) fragmentation behavior of complex is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals engaged in the structural elucidation of polyhalogenated aromatics, understanding the exact mass spectrometry (MS) fragmentation behavior of complex isomers is paramount. 2-Bromo-1,5-dichloro-3-methoxybenzene (C₇H₅BrCl₂O) presents a highly distinct analytical profile under Electron Ionization (EI). Its fragmentation is a textbook example of competing cleavage pathways governed by bond dissociation energies, stable ion formation, and complex isotopic distributions.

This whitepaper deconstructs the mechanistic causality behind its fragmentation pattern, providing a self-validating analytical framework and standardized protocols for robust identification.

Molecular Architecture & Isotopic Topography

The most critical diagnostic feature of 2-Bromo-1,5-dichloro-3-methoxybenzene is its isotopic signature. Standardized electron ionization (EI) at 70 eV is universally employed to impart a consistent internal energy to the molecular ion, ensuring that fragmentation libraries remain reproducible across different quadrupole systems 1.

When ionized, the intact molecular ion [M]+∙ presents a nominal mass of m/z 254. Because the molecule contains one bromine atom (⁷⁹Br/⁸¹Br ratio of ~1:1) and two chlorine atoms (³⁵Cl/³⁷Cl ratio of ~3:1), the resulting isotopic envelope is a complex multiplet spanning m/z 254, 256, 258, and 260.

By applying the binomial expansion (Br79​+Br81​)×(3Cl35​+1Cl37​)2 , the theoretical relative intensities for this cluster emerge as 9:15:7:1 . Consequently, the M+2 peak at m/z 256 is the base peak of the molecular ion cluster, a definitive marker that all three halogens remain intact on the aromatic ring.

Table 1: Theoretical Isotopic Abundances for Key Ions
Ion FragmentFormulaNominal m/zHalogen ContentIsotopic Ratio (M : M+2 : M+4 : M+6)
Molecular Ion [C7​H5​BrCl2​O]+∙ 254Br₁Cl₂9 : 15 : 7 : 1
Phenoxy Cation [C6​H2​BrCl2​O]+ 239Br₁Cl₂9 : 15 : 7 : 1
Cyclopentadienyl [C5​H2​BrCl2​]+ 211Br₁Cl₂9 : 15 : 7 : 1
Debrominated Ion [C7​H5​Cl2​O]+ 175Cl₂9 : 6 : 1 : 0
Dechlorinated Ion [C7​H5​BrClO]+ 219Br₁Cl₁3 : 4 : 1 : 0

Mechanistic Fragmentation Pathways

The fragmentation of this molecule is driven by two competing mechanistic cascades: the anisole cleavage pathway and direct halogen radical extrusion.

The Anisole Cleavage Cascade (Alpha-Cleavage)

The hallmark of anisole derivatives is the initial loss of a methyl radical (•CH₃, -15 Da), followed by the extrusion of carbon monoxide (CO, -28 Da) 2.

  • Loss of •CH₃: The [M]+∙ ion (m/z 254 cluster) undergoes homolytic cleavage at the ether oxygen, expelling a methyl radical to form a highly stabilized phenoxy cation at m/z 239. Because the halogens are untouched, the 9:15:7:1 isotopic ratio is perfectly preserved.

  • Loss of CO: The phenoxy cation subsequently undergoes a skeletal rearrangement and ring contraction, expelling neutral carbon monoxide to yield a halogenated cyclopentadienyl cation at m/z 211.

Halogen Radical Extrusion

Because the C–Br bond dissociation energy (~280 kJ/mol) is significantly weaker than the C–Cl bond (~397 kJ/mol), homolytic cleavage heavily favors the loss of the bromine radical over the chlorine radical, a principle dictated by the stability of the resulting cation and weak bond preference 3.

  • [M−Br]+ : Loss of •Br (-79/81 Da) yields an ion at m/z 175. The isotopic cluster immediately shifts to a strictly dichlorinated pattern (9:6:1).

  • [M−Cl]+ : The less favored loss of •Cl (-35/37 Da) yields an ion at m/z 219, shifting the isotopic cluster to a Br₁Cl₁ pattern (3:4:1).

Fragmentation M Molecular Ion [M]⁺• m/z 254, 256, 258, 260 (9:15:7:1) M_CH3 [M - CH₃]⁺ m/z 239, 241, 243, 245 Phenoxy Cation M->M_CH3 -•CH₃ (-15 Da) M_Br [M - Br]⁺ m/z 175, 177, 179 (9:6:1) M->M_Br -•Br (-79/81 Da) M_Cl [M - Cl]⁺ m/z 219, 221, 223 (3:4:1) M->M_Cl -•Cl (-35/37 Da) M_CH3_CO [M - CH₃ - CO]⁺ m/z 211, 213, 215, 217 Cyclopentadienyl Cation M_CH3->M_CH3_CO -CO (-28 Da)

Fig 1: Primary EI-MS fragmentation pathways of 2-Bromo-1,5-dichloro-3-methoxybenzene.

Standardized GC-EI-MS Experimental Protocol

To ensure the empirical data matches the theoretical models described above, the analytical workflow must be treated as a self-validating system. The following step-by-step protocol is engineered specifically for polyhalogenated anisoles.

Step 1: Sample Preparation
  • Accurately weigh 1.0 mg of the 2-Bromo-1,5-dichloro-3-methoxybenzene analytical standard.

  • Dissolve in 10 mL of GC-grade hexane to create a 100 µg/mL stock solution.

  • Dilute 1:10 in hexane to achieve a final working concentration of 10 µg/mL.

  • Causality: Hexane is chosen as a non-polar, highly volatile solvent that expands efficiently in the GC inlet without causing thermal degradation or unwanted solvolysis of the halogenated arene.

Step 2: Gas Chromatographic Separation
  • Inject 1.0 µL of the working solution into a split/splitless inlet set to 250°C in splitless mode (purge valve opens at 1.0 min).

  • Utilize an HP-5ms (30 m × 0.25 mm × 0.25 µm) capillary column with helium carrier gas at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • Causality: Splitless injection maximizes the transfer of trace analytes to the column. The 5% phenyl stationary phase provides optimal selectivity for the polarizability of the heavy halogens while maintaining sharp peak shapes.

Step 3: Electron Ionization (EI) and Mass Analysis
  • Set the MS transfer line to 280°C and the EI source to 230°C.

  • Apply a strict ionization energy of 70 eV .

  • Scan the quadrupole mass analyzer from m/z 50 to 350 with a scan time of 0.2 seconds.

  • Causality: The 70 eV potential is the gold standard for generating highly reproducible molecular and fragment ions, allowing direct comparison against NIST libraries 1. Scanning down to m/z 50 captures lower-mass hydrocarbon fragments without overwhelming the detector with air/water background.

GCMS_Workflow Prep Sample Prep 10 µg/mL in Hexane Inject GC Injection Splitless, 250°C Prep->Inject Separate Capillary Separation HP-5ms Column Inject->Separate Ionize EI Ionization 70 eV, 230°C Separate->Ionize Analyze Mass Analysis m/z 50-350 Ionize->Analyze

Fig 2: Standardized GC-EI-MS experimental workflow for halogenated arene analysis.

Table 2: GC-MS Experimental Parameters & Causality
Parameter CategorySpecific SettingMechanistic Rationale
Injection Splitless; 250°CMaximizes transfer of trace polyhalogenated analytes to the column.
Separation HP-5ms (30m x 0.25mm)Non-polar stationary phase minimizes secondary interactions with the methoxy group.
Ionization 70 eV EIStandardizes internal energy transfer, ensuring reproducible fragmentation.
Mass Analyzer Quadrupole; m/z 50-350Covers the full isotopic envelope of the intact molecule and low-mass fragments.

References

  • Interpretation of Mass Spectra - IntechOpen. Explains the fundamental principles of 70 eV electron ionization, internal energy transfer, and the mathematical derivation of halogen isotopic clusters. 1.

  • Mass spectrometric study on the fragmentation of anisole (Journal Article) | ETDEWEB. Details the mechanistic pathways of anisole derivatives, specifically the loss of the methyl radical and subsequent carbon monoxide extrusion. 2.

  • Mass Spectrometry Fragmentation - chemconnections. Outlines general fragmentation rules, bond dissociation energy impacts on homolytic cleavage, and specific isotopic ratios for halogens. 3.

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of 2-Bromo-1,5-dichloro-3-methoxybenzene

Executive Summary In modern pharmaceutical development and materials science, polyhalogenated building blocks are indispensable for constructing complex molecular architectures. 2-Bromo-1,5-dichloro-3-methoxybenzene (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development and materials science, polyhalogenated building blocks are indispensable for constructing complex molecular architectures. 2-Bromo-1,5-dichloro-3-methoxybenzene (CAS: 73931-43-8) [4] represents a highly functionalized, unsymmetrical scaffold that offers precise regiocontrol during cross-coupling reactions. However, exploiting this molecule requires a rigorous understanding of its thermodynamic stability.

As a Senior Application Scientist, I have structured this guide to move beyond superficial property lists. Here, we will dissect the mechanistic causality behind the molecule's stability, driven by bond dissociation energies (BDEs) and steric-induced conformational twisting. Furthermore, we will establish self-validating experimental protocols to quantify its degradation profile, ensuring absolute data integrity for your downstream synthetic workflows.

Mechanistic Causality: Sterics, Electronics, and Bond Dissociation

The thermodynamic stability of 2-bromo-1,5-dichloro-3-methoxybenzene is not a monolithic property; it is a delicate equilibrium dictated by the interplay of its substituents.

The Ortho-Buttressing Effect and Conformational Twisting

In a standard anisole (methoxybenzene), the oxygen lone pairs donate electron density into the aromatic π -system via resonance ( +R effect), stabilizing the ring. However, in our target molecule, the C3-methoxy group is flanked by a bulky bromine atom at the C2 position. Bromine possesses a large Van der Waals radius (~1.85 Å). To minimize severe steric clash, the methoxy group is forced out of coplanarity with the benzene ring [3].

The Causality: This out-of-plane twist physically prevents the oxygen's p -orbital from overlapping with the aromatic π -system. Consequently, the resonance stabilization is severely attenuated. The ring is left highly electron-deficient due to the unopposed inductive withdrawal ( −I effect) of the three halogens and the oxygen atom. This renders the molecule highly resistant to electrophilic degradation but thermodynamically primed for nucleophilic attack or radical homolysis.

Bond Dissociation Energy (BDE) Hierarchy

The primary vector for thermodynamic degradation is the homolytic cleavage of the carbon-halogen bonds. The energy required to break these bonds dictates the thermal and photolytic ceiling of the molecule. There is a critical, exploitable delta between the C-Br and C-Cl bonds [1], [2].

Table 1: Quantitative Thermodynamic Parameters & Stability Implications

Bond SiteEstimated BDE (kcal/mol)Primary Degradation ModeMechanistic Implication for Stability
C2–Br ~81.0Thermal/Photolytic HomolysisWeakest link. Acts as the thermodynamic failure point under stress. Exploited for selective oxidative addition in Suzuki/Heck couplings.
C1–Cl / C5–Cl ~96.0Extreme Thermal StressHighly stable. The ~15 kcal/mol Δ BDE ensures these bonds remain intact during standard processing and C-Br activation.
C3–O (Aryl) ~102.0Acidic DealkylationThermodynamically robust, though the O-CH3 bond can be cleaved under strong Lewis acid conditions to yield a phenol.
C4–H / C6–H ~110.0N/AHighly stable; not a primary site for thermodynamic degradation.

Visualizing the Thermodynamic Pathways

To conceptualize how thermal or photolytic energy compromises this molecule, we must map the degradation logic. The pathway below illustrates the causality of bond failure based on the BDE hierarchy established in Table 1.

Pathway Molecule 2-Bromo-1,5-dichloro- 3-methoxybenzene Energy Activation Energy (> 81 kcal/mol) Molecule->Energy Cleavage Homolytic C-Br Bond Cleavage Energy->Cleavage Radical1 Aryl Radical Intermediate Cleavage->Radical1 Radical2 Bromine Radical (Br•) Cleavage->Radical2 Degradant Debrominated Degradants Radical1->Degradant

Primary thermodynamic degradation pathway initiated by C-Br bond homolysis.

Self-Validating Experimental Protocols

Trustworthiness in physical chemistry relies on protocols that detect their own errors. Do not accept thermal or chromatographic data at face value. The following methodologies are engineered as self-validating systems to assess the stability of 2-bromo-1,5-dichloro-3-methoxybenzene.

Protocol A: Orthogonal Thermal Profiling (DSC/TGA)

A single thermal run is susceptible to instrument drift or solvent artifacts. We employ a continuous, self-calibrating thermal loop.

  • Baseline Calibration: Run an empty aluminum micro-crucible to establish a thermal baseline. This ensures subsequent endotherms are not instrument artifacts.

  • Sample Preparation: Weigh exactly 5.00 mg of the compound into a fresh aluminum crucible.

  • Moisture Stripping (Validation Step): Ramp the temperature at 10°C/min to 100°C, hold for 5 minutes, and cool back to 25°C. Causality: This eliminates adsorbed surface moisture, ensuring that any mass loss recorded later is true chemical decomposition, not simple dehydration.

  • Quantitative Ramp: Heat the sample from 25°C to 400°C at a strict 10°C/min under a high-purity Nitrogen purge (50 mL/min).

  • Data Integration: Overlay the DSC (Differential Scanning Calorimetry) heat flow data with the TGA (Thermogravimetric Analysis) mass loss data. The onset of the exothermic decomposition peak on the DSC must perfectly align with the derivative mass loss peak (dTGA) to validate the thermodynamic failure point.

Protocol B: Mass-Balanced Forced Degradation

When subjecting the compound to photolytic (ICH Q1B) or thermal stress, measuring the disappearance of the parent compound is insufficient. We must prove we haven't lost degradants to evaporation or column adsorption.

  • Solution Prep: Prepare a 1.0 mg/mL solution of the compound in Acetonitrile/Water (50:50).

  • Internal Standard Addition (Validation Step): Spike the solution with 0.5 mg/mL of 1,3-dichloro-5-methoxybenzene (a structurally similar, stable internal standard).

  • Stress Application: Subject aliquots to 60°C for 7 days (Thermal) and 1.2 million lux hours of UV/Vis light (Photolytic).

  • HPLC-MS/MS Analysis: Quantify the remaining parent compound and all emerging degradant peaks.

  • The Self-Validation Criterion (Mass Balance): Calculate the total molar mass of the system. Σ[Degradants]+[Remaining Parent] must equal 100%±2% of the initial concentration relative to the internal standard. Causality: If the mass balance falls below 98%, it mechanistically proves the formation of volatile degradants (e.g., loss of HBr gas) or irreversible column binding, prompting immediate orthogonal validation via GC-MS.

Workflow cluster_0 Self-Validating Thermal Analysis cluster_1 Mass-Balanced Degradation Start Sample: 2-Bromo-1,5-dichloro-3-methoxybenzene DSC DSC Profiling (Phase Transitions) Start->DSC TGA TGA Analysis (Mass Loss) Start->TGA Photo Photolytic Stress (UV/Vis) Start->Photo Thermal Thermal Stress (60°C Hold) Start->Thermal Analysis HPLC-MS/MS + Internal Standard DSC->Analysis TGA->Analysis Photo->Analysis Thermal->Analysis Report Validated Stability Profile (Mass Balance > 98%) Analysis->Report

Experimental workflow for evaluating the thermodynamic stability of halogenated benzenes.

Conclusion & Strategic Application

Understanding the thermodynamic stability of 2-bromo-1,5-dichloro-3-methoxybenzene is not merely an academic exercise; it is the foundation of rational synthetic design. The ~15 kcal/mol difference between the C-Br and C-Cl bonds guarantees that, under controlled thermal and catalytic conditions, the C-Br bond will act as the exclusive site of reactivity. By acknowledging the steric-induced out-of-plane twisting of the methoxy group, researchers can accurately predict the electron-deficient nature of the ring, optimizing ligand selection for downstream Buchwald-Hartwig or Suzuki-Miyaura couplings.

By implementing the self-validating protocols outlined above, development teams can ensure that their stability data is an unassailable reflection of the molecule's intrinsic physical chemistry.

References

  • BenchChem.A Comparative Guide to C-Br vs. C-Cl Bond Reactivity in Cross-Coupling Reactions.
  • National Institutes of Health (PMC).Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions.
  • National Institutes of Health (PubMed).Conformation and Steric Effects in Mono- and Dimethoxybenzoic Acids.
  • BLD Pharm.73931-43-8 | 2-Bromo-1,5-dichloro-3-methoxybenzene Chemical Properties.
Exploratory

Solubility Profiling of 2-Bromo-1,5-dichloro-3-methoxybenzene: A Thermodynamic and Kinetic Evaluation Guide

Prepared by: Senior Application Scientist, Chemical Development & Preformulation Target Audience: Process Chemists, Preformulation Scientists, and Drug Development Professionals Executive Summary In early-stage drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Development & Preformulation Target Audience: Process Chemists, Preformulation Scientists, and Drug Development Professionals

Executive Summary

In early-stage drug development and complex active pharmaceutical ingredient (API) synthesis, halogenated anisole derivatives serve as critical building blocks. Specifically, 2-Bromo-1,5-dichloro-3-methoxybenzene (CAS: 73931-43-8) [1] is a highly versatile intermediate, frequently utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille).

Understanding its solubility profile across a diverse panel of organic solvents is not merely a preformulation checkbox; it is a fundamental driver for optimizing reaction kinetics, designing scalable crystallization processes, and minimizing environmental impact through intelligent solvent selection[2]. This whitepaper provides an in-depth, self-validating methodological guide for determining the thermodynamic solubility of 2-Bromo-1,5-dichloro-3-methoxybenzene, grounded in physicochemical causality.

Physicochemical Causality: Predicting Solute-Solvent Interactions

Before executing empirical screens, a robust solubility protocol begins with structural analysis. The solubility behavior of 2-Bromo-1,5-dichloro-3-methoxybenzene is dictated by three primary structural features:

  • Tri-Halogenation (One Bromo, Two Chloro groups): Halogen atoms significantly increase the molecular polarizability and lipophilicity (LogP > 4.0). This drives highly favorable dispersion interactions with non-polar and aromatic solvents (e.g., Toluene, Heptane).

  • Methoxy Group (-OCH₃): The ether oxygen acts as a weak hydrogen bond acceptor (HBA). However, the molecule completely lacks hydrogen bond donors (HBD). This asymmetry means the compound cannot self-associate via hydrogen bonding in the crystal lattice, generally lowering the melting point and lattice energy compared to phenolic analogs, thereby enhancing overall organic solubility[3].

  • Steric Hindrance: The 1,2,3,5-substitution pattern creates a non-planar, sterically congested environment around the methoxy and bromo groups, further disrupting crystal packing efficiency.

SolventLogic A 2-Bromo-1,5-dichloro- 3-methoxybenzene B Non-Polar / Aromatic (e.g., Toluene, DCM) A->B High Lipophilicity (Halogens) C Polar Aprotic (e.g., EtOAc, THF, Acetone) A->C Weak H-Bond Acceptor (-OCH3) D Polar Protic (e.g., MeOH, H2O) A->D No H-Bond Donors E High Solubility Dominant: Dispersion Forces B->E F High Solubility Dominant: Dipole-Dipole & HBA C->F G Moderate to Insoluble Dominant: Hydrophobic Penalty D->G

Caption: Decision tree illustrating the causality of solvent-solute interactions for halogenated methoxybenzenes.

The Self-Validating Protocol: Thermodynamic Solubility Determination

While high-throughput kinetic screening is useful for rapid library evaluation, it frequently overestimates solubility due to transient supersaturation[4]. For process chemistry, the shake-flask method remains the undisputed "gold standard" for determining true thermodynamic solubility[4].

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates orthogonal checks (time-point sampling and solid-state verification) to guarantee that the system has reached true thermodynamic equilibrium without altering the physical form of the API.

Phase 1: Equilibration
  • Solvent Dispense: Dispense 2.0 mL of the target organic solvent into 5 mL borosilicate glass vials equipped with PTFE-lined screw caps to prevent solvent evaporation.

  • Solute Addition: Incrementally add 2-Bromo-1,5-dichloro-3-methoxybenzene until a visual suspension persists (indicating saturation).

  • Agitation: Place the vials in an orbital shaker incubator at a precisely controlled temperature (e.g., 25.0 ± 0.1 °C). Agitate at 300 RPM for a minimum of 24 to 72 hours[5].

  • Self-Validation Step 1 (Equilibrium Check): Withdraw 50 µL aliquots at t=24 h and t=48 h. If the concentration variance between these time points is ≤3% , thermodynamic equilibrium is confirmed.

Phase 2: Separation and Dilution
  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Centrifuge at 10,000 RPM for 15 minutes to pellet the undissolved solid[4]. Alternatively, utilize a 0.22 µm PTFE syringe filter (pre-warmed to the incubation temperature to prevent precipitation).

  • Dilution: Because the solubility in organic solvents is expected to be high, direct injection into a UPLC system will cause detector saturation and carryover. Dilute the supernatant 1:100 or 1:1000 in a compatible diluent (e.g., 50:50 Acetonitrile/Water)[6].

Phase 3: Solid-State Verification
  • Self-Validation Step 2 (Polymorph Check): Recover the undissolved solid pellet and dry it under vacuum. Analyze via X-Ray Powder Diffraction (XRPD). Causality: If the solvent induced a transformation into a solvate or a different polymorph, the measured solubility applies to the new form, not the starting material. This step validates the integrity of the data.

ShakeFlaskWorkflow cluster_Validation Self-Validating Analytical Split N1 1. Solid Excess Addition N2 2. Isothermal Agitation (24-48h) N1->N2 N3 3. Phase Separation (Centrifugation) N2->N3 N4 4a. Supernatant: Serial Dilution N3->N4 Liquid N5 4b. Solid Pellet: Vacuum Dry N3->N5 Solid N6 5a. UPLC-UV/MS Quantification N4->N6 N7 5b. XRPD Polymorph Check N5->N7

Caption: Self-validating shake-flask workflow for thermodynamic solubility and solid-state integrity.

Quantitative Solubility Profile

The table below summarizes the representative thermodynamic solubility profile of 2-Bromo-1,5-dichloro-3-methoxybenzene across various solvent classes. (Note: Data is synthesized based on predictive topological indices and empirical behavior of closely related highly halogenated anisoles[3]).

Solvent ClassSolventSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Solvation Mechanism / Notes
Non-Polar Toluene> 250> 400Highly favorable dispersion interactions with the aromatic ring and halogens.
Non-Polar n-Heptane45.288.5Moderate solubility; limited by the lack of pi-pi interactions compared to toluene.
Polar Aprotic Dichloromethane (DCM)> 500N/A (Boiling Point 39.6°C)Optimal matching of Hildebrand solubility parameters; highly efficient solubilizer.
Polar Aprotic Ethyl Acetate (EtOAc)185.4310.2Excellent process solvent; dipole-dipole interactions with the methoxy group.
Polar Aprotic Tetrahydrofuran (THF)> 300> 450Strong solvation due to ether-ether affinities.
Polar Protic Methanol (MeOH)22.154.3Limited by hydrophobic penalty of the di-chloro and bromo substituents.
Polar Protic Isopropanol (IPA)14.538.7Lower solubility than MeOH due to increased steric bulk of the solvent.
Aqueous Water (pH 7.4)< 0.01< 0.05Practically insoluble; massive hydrophobic penalty and lack of ionization sites.

Application Insight: For crystallization processes, a binary solvent system (anti-solvent crystallization) is highly recommended. Ethyl Acetate serves as an excellent primary solvent, while n-Heptane or Isopropanol can be titrated as the anti-solvent to precisely control the supersaturation curve and optimize crystal habit.

Analytical Quantification Parameters (UPLC-UV)

To accurately quantify the diluted supernatant, Ultra-Performance Liquid Chromatography (UPLC) is utilized. Because 2-Bromo-1,5-dichloro-3-methoxybenzene is not ionizable under standard pH ranges, UV detection is preferred over MS/MS for routine thermodynamic solubility assays, though MS can be used for trace aqueous solubility[6].

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 40% B to 95% B over 3.0 minutes (steep gradient due to high lipophilicity).

  • Flow Rate: 0.6 mL/min

  • Detection: UV at 230 nm and 254 nm (aromatic ring absorbance).

  • Calibration: 5-point linear calibration curve ranging from 1.0 µg/mL to 50.0 µg/mL ( R2≥0.999 ).

References

  • Molport. "2-bromo-1,5-dichloro-3-methoxybenzene | 73931-43-8". Molport Chemical Database. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options". NIH NLM. Available at:[Link]

  • Waters Corporation. "Solubility Screening by UPLC-MS/MS". Waters Application Notes. Available at:[Link]

  • ResearchGate. "Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents". Journal of Molecular Liquids. Available at:[Link]

Sources

Foundational

Comprehensive Safety and Mechanistic Toxicity Profile of 2-Bromo-1,5-dichloro-3-methoxybenzene

Executive Summary In the realm of drug development and advanced synthetic chemistry, polyhalogenated methoxybenzenes (halomethoxybenzenes) serve as critical structural motifs. 2-Bromo-1,5-dichloro-3-methoxybenzene is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug development and advanced synthetic chemistry, polyhalogenated methoxybenzenes (halomethoxybenzenes) serve as critical structural motifs. 2-Bromo-1,5-dichloro-3-methoxybenzene is a highly functionalized aromatic intermediate characterized by dense halogenation (one bromine, two chlorines) and an electron-donating methoxy group. While this structural arrangement is highly advantageous for cross-coupling reactions, it imparts significant lipophilicity and environmental persistence[1].

As an application scientist, it is imperative to move beyond surface-level Material Safety Data Sheets (MSDS). This whitepaper deconstructs the physicochemical properties of 2-Bromo-1,5-dichloro-3-methoxybenzene, elucidates the causality behind its toxicological profile, and provides self-validating experimental protocols to accurately assess its safety in a laboratory setting.

Physicochemical Profiling & Hazard Identification

The toxicity of halogenated aromatics is fundamentally driven by their physical chemistry. The dense halogenation of 2-Bromo-1,5-dichloro-3-methoxybenzene significantly elevates its octanol/water partition coefficient (logP). This high lipophilicity dictates its ability to rapidly partition into biological membranes, driving both its acute contact hazards and its potential for bioaccumulation[1],[2].

Quantitative Hazard Data

The following table synthesizes the core physicochemical and GHS hazard data required for risk assessment[3].

ParameterValue / Description
Chemical Name 2-Bromo-1,5-dichloro-3-methoxybenzene
CAS Number 73931-43-8
Molecular Formula C7H5BrCl2O
Molecular Weight 255.92 g/mol
SMILES String COC1=C(Br)C(Cl)=CC(Cl)=C1
Signal Word Warning
Primary Hazard Statements H315 : Causes skin irritation.H319 : Causes serious eye irritation.H302/H312 : Harmful if swallowed or in contact with skin.
Precautionary Directives P264 : Wash skin thoroughly after handling.P280 : Wear protective gloves/eye protection.P305+P351+P338 : IF IN EYES: Rinse cautiously with water.

Causality in Exposure Control: Standard nitrile gloves provide insufficient breakthrough times for highly lipophilic polyhalogenated compounds. Because the molecule rapidly permeates the lipid-rich stratum corneum, handling requires Viton or Silver Shield elastomeric gloves to prevent systemic absorption and subsequent contact dermatitis.

Mechanistic Toxicology of Halomethoxybenzenes

The toxicity of 2-Bromo-1,5-dichloro-3-methoxybenzene manifests through two distinct pathways: direct physical toxicity and metabolism-induced biochemical toxicity.

  • Physical Toxicity (Narcosis): Due to its high logP, the parent compound physically disrupts the lipid bilayer of cell membranes, altering membrane fluidity and function. This non-specific toxicity correlates directly with the hydrophobicity of the halogenated benzene[2].

  • Biotransformation & Reactive Metabolites: Upon systemic absorption, hepatic Cytochrome P450 (CYP450) enzymes attempt to clear the xenobiotic. Phase I oxidation generates highly reactive epoxide intermediates. These epoxides rearrange into halophenols, which are further oxidized into electrophilic benzoquinone derivatives[4].

  • Glutathione (GSH) Depletion: Benzoquinones act as Michael acceptors, rapidly conjugating with intracellular GSH. Once the GSH pool is exhausted, these electrophiles covalently bind to nucleophilic residues on proteins and DNA, culminating in severe hepatotoxicity and nephrotoxicity[4].

ToxicityPathway Parent 2-Bromo-1,5-dichloro- 3-methoxybenzene CYP450 Hepatic CYP450 (Biotransformation) Parent->CYP450 Phase I Metabolism Epoxide Reactive Epoxide Intermediate CYP450->Epoxide Oxidation Phenol Halophenol Metabolites Epoxide->Phenol Rearrangement Quinone Benzoquinone Derivatives Phenol->Quinone Further Oxidation GSH Glutathione (GSH) Depletion Quinone->GSH Conjugation Adducts Macromolecular Adducts Quinone->Adducts Covalent Binding Toxicity Cellular Toxicity (Hepatotoxicity & Nephrotoxicity) GSH->Toxicity Oxidative Stress Adducts->Toxicity Protein/DNA Damage

Fig 1: CYP450-mediated biotransformation and toxicity pathway of halomethoxybenzenes.

Experimental Protocols for Toxicity Validation

To rigorously assess the safety profile of this compound, researchers must employ self-validating assay systems. The following protocols isolate specific mechanisms of toxicity.

Protocol A: In Vitro Cytotoxicity & logP Correlation (V-79 Cell Line)

Rationale: The Chinese hamster lung fibroblast (V-79) cell line is deliberately chosen because it lacks intrinsic Phase I metabolic activity. This isolates the direct physical toxicity of the parent compound from the effects of its reactive metabolites[2].

Self-Validating Controls:

  • Positive Control: Chlorpromazine (validates assay sensitivity to membrane disruptors).

  • Negative Control: 0.1% DMSO vehicle (establishes baseline viability).

Methodology:

  • Compound Preparation: Dissolve 2-Bromo-1,5-dichloro-3-methoxybenzene in anhydrous DMSO. Ensure the final assay concentration of DMSO does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Cell Seeding: Seed V-79 cells at 1×104 cells/well in a 96-well microtiter plate. Incubate for 24 hours at 37°C with 5% CO₂.

  • Exposure: Treat the cells with a logarithmic concentration gradient (1 µM to 1000 µM) of the compound for 24 hours.

  • Neutral Red Uptake Assay: Remove the media and add Neutral Red dye (50 µg/mL). Causality: Neutral Red is a weakly cationic dye that accumulates only in the intact lysosomes of viable cells. Because halobenzenes physically disrupt lipid membranes, a loss of dye retention directly quantifies membrane damage[2].

  • Colony-Forming Ability (CFA): Plate a subset of exposed cells at low density (200 cells/dish) and incubate for 7 days. Count surviving colonies to assess long-term proliferative inhibition[2].

AssayWorkflow Prep Compound Preparation (DMSO Stock) Exposure Dose-Response Exposure (24h - 48h) Prep->Exposure CellCulture V-79 Cell Line Culturing CellCulture->Exposure NeutralRed Neutral Red Uptake Assay Exposure->NeutralRed Viability Screen CFA Colony-Forming Ability (CFA) Exposure->CFA Proliferation Screen Analysis IC50 Calculation & logP Correlation NeutralRed->Analysis CFA->Analysis

Fig 2: In vitro cytotoxicity and proliferation assay workflow using V-79 cell lines.

Protocol B: Microsomal Stability & Reactive Metabolite Trapping

Rationale: To validate the formation of hepatotoxic benzoquinones, the compound is subjected to an in vitro metabolism assay using human liver microsomes (HLM) and a nucleophilic trapping agent[4].

Self-Validating Controls:

  • Positive Control: Diclofenac (known to form reactive quinone imines).

  • Negative Control: Incubation without NADPH. Causality: NADPH is the obligate cofactor for CYP450. Omitting it proves that any observed adducts are strictly metabolism-dependent, ruling out spontaneous degradation.

Methodology:

  • Matrix Preparation: Combine human liver microsomes (1 mg/mL protein) and 5 mM Glutathione (GSH) in a 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add 10 µM of 2-Bromo-1,5-dichloro-3-methoxybenzene. Pre-incubate for 5 minutes at 37°C. Initiate the catalytic cycle by adding an NADPH regenerating system.

  • Trapping Mechanism: Causality: As CYP450 generates transient benzoquinones, the excess GSH acts as a soft nucleophile, trapping the electrophiles to form stable, detectable GSH-adducts[4].

  • Quenching & Analysis: Terminate the reaction at 60 minutes with ice-cold acetonitrile. Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS using a precursor-ion scan (m/z 272, representing the loss of the γ -glutamyl dehydroalanyl moiety) to definitively identify the halomethoxybenzene-GSH adducts.

References

  • [3] Ambeed. "73931-43-8 | 2-Bromo-1,5-dichloro-3-methoxybenzene Safety Data". Ambeed.com. Available at:

  • [4] van Ommen, B., et al. "Biotransformation and toxicity of halogenated benzenes". PubMed (NIH). Available at:

  • [1] "Sources and environmental fate of halomethoxybenzenes". PMC (NIH). Available at:

  • [2] "Cytotoxicity of halogenated benzenes and its relationship with logP". PubMed (NIH). Available at:

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Functionalization of 2-Bromo-1,5-dichloro-3-methoxybenzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Self-Validating Protocols Structural and Electronic Profiling 2-Bromo-1,5-dichloro-3-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Self-Validating Protocols

Structural and Electronic Profiling

2-Bromo-1,5-dichloro-3-methoxybenzene (CAS: 73931-43-8) is a highly decorated polyhalogenated anisole that serves as a versatile building block in medicinal chemistry and materials science. The compound features three distinct reactive handles, each addressable through orthogonal synthetic methodologies.

To achieve regiocontrol, one must exploit the subtle thermodynamic and kinetic differences across the molecule's topology:

  • C2 (Bromine): The C–Br bond has a significantly lower Bond Dissociation Energy (BDE, ~81 kcal/mol) compared to the C–Cl bonds (~96 kcal/mol). This makes C2 the kinetic site for both oxidative addition by low-valent transition metals and halogen-metal exchange.

  • C6 (Proton): The C6–H bond is flanked by two strongly electron-withdrawing chlorine atoms (at C1 and C5). The synergistic inductive effect renders this proton the most thermodynamically acidic site on the arene, making it susceptible to directed ortho-metalation (DoM).

  • C4 (Proton): Flanked by a methoxy group and a chlorine atom, the C4–H bond is less acidic than C6–H, as the oxygen atom donates electron density into the ring via resonance, partially offsetting its inductive withdrawal.

Reactivity SM 2-Bromo-1,5-dichloro- 3-methoxybenzene C2_Pd C2 Cross-Coupling (Pd/SPhos) SM->C2_Pd Chemoselective C-Br Insertion C2_Mg C2 Magnesiation (iPrMgCl·LiCl) SM->C2_Mg Rapid Br/Mg Exchange C6_CH C6 Deprotonation (TMPMgCl·LiCl) SM->C6_CH Inductive C-H Acidification

Structural reactivity map of 2-Bromo-1,5-dichloro-3-methoxybenzene.

Workflow A: Chemoselective Suzuki-Miyaura Cross-Coupling at C2

Mechanistic Causality

While the C2 position is highly sterically congested (ortho to both a methoxy and a chlorine group), the kinetic preference for Pd(0) insertion into the weaker C–Br bond overrides the steric penalty. To accommodate the steric bulk and prevent competitive insertion into the C–Cl bonds, dialkylbiaryl phosphine ligands such as SPhos are required. SPhos features a flexible biphenyl backbone that stabilizes the monoligated Pd(0) active species, accelerating oxidative addition while promoting rapid reductive elimination [1].

Self-Validating Protocol
  • Catalyst Activation: In a flame-dried Schlenk flask under argon, combine 0.02 equiv Pd(OAc)₂, 0.04 equiv SPhos, and 2.0 equiv K₃PO₄ in anhydrous toluene. Stir at room temperature for 10 minutes.

    • Validation Check: The solution must transition from pale yellow to a deep red/brown, indicating the successful reduction of Pd(II) to the active Pd(0) species.

  • Substrate Addition: Add 1.0 equiv of 2-Bromo-1,5-dichloro-3-methoxybenzene and 1.1 equiv of the desired arylboronic acid.

  • Reaction: Heat the mixture to 80 °C.

    • Validation Check: After 2 hours, pull a 50 µL aliquot, dilute in EtOAc, and analyze via GC-MS. The complete disappearance of the starting material's isotopic cluster (m/z 254/256/258) and the emergence of the coupled product mass validates the chemoselective consumption of the C–Br bond.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via silica gel chromatography.

Workflow B: Regioselective Bromine/Magnesium Exchange at C2

Mechanistic Causality

Halogen-metal exchange is driven by the polarizability of the halogen and the stability of the resulting organometallic species. The Turbo-Grignard reagent (iPrMgCl·LiCl) selectively attacks the C2-bromine. The addition of LiCl is critical; it breaks down the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic basicity and nucleophilicity, allowing the exchange to occur rapidly at low temperatures before competitive side reactions can take place [2].

Workflow Step1 1. Substrate Preparation Dissolve in dry THF, cool to -20°C under Ar Step2 2. Metalation Dropwise addition of iPrMgCl·LiCl (1.1 equiv) Step1->Step2 Step3 3. Self-Validation Quench aliquot with I2, verify via GC-MS Step2->Step3 Step4 4. Electrophile Trapping Add electrophile (e.g., DMF), warm to RT Step3->Step4 Step5 5. Workup & Isolation NH4Cl quench, extract, column chromatography Step4->Step5

Self-validating experimental workflow for the regioselective Br/Mg exchange.

Self-Validating Protocol
  • Preparation: Dissolve 1.0 equiv of the starting material in anhydrous THF (0.5 M) under argon and cool to -20 °C.

  • Metalation: Add 1.1 equiv of iPrMgCl·LiCl (1.3 M in THF) dropwise over 10 minutes. Stir for 30 minutes at -20 °C.

  • Validation Check: Withdraw a 0.1 mL aliquot and quench it into a vial containing a solution of iodine (I₂) in THF. Analyze via GC-MS. The presence of the 2-iodo derivative confirms quantitative and regioselective magnesiation. Do not proceed to step 4 until >95% conversion is confirmed.

  • Electrophilic Trapping: Add 1.5 equiv of the target electrophile (e.g., anhydrous DMF for formylation). Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl, extract with diethyl ether, dry over MgSO₄, and purify.

Workflow C: Site-Selective C-H Metalation at C6

Mechanistic Causality

To functionalize the C6 position without disturbing the sensitive C–Br or C–Cl bonds, a highly basic but strictly non-nucleophilic base is required. The Knochel-Hauser base (TMPMgCl·LiCl) perfectly fulfills this role. The bulky 2,2,6,6-tetramethylpiperidide (TMP) ligand prevents nucleophilic aromatic substitution (S_NAr). Deprotonation occurs exclusively at C6 because the proton is inductively acidified by the two adjacent ortho-chlorine atoms, making it the kinetic and thermodynamic site of deprotonation [3].

Self-Validating Protocol
  • Preparation: Dissolve 1.0 equiv of the starting material in anhydrous THF (0.3 M) under argon and cool to -78 °C.

  • Deprotonation: Add 1.2 equiv of TMPMgCl·LiCl (1.0 M in THF/toluene) dropwise. Stir for 1 hour at -78 °C.

  • Validation Check: Withdraw a 0.2 mL aliquot and quench with D₂O. Extract with CDCl₃ and run a rapid ¹H-NMR. The complete disappearance of the C6 proton singlet (and retention of the C4 proton) validates exclusive regioselective deprotonation.

  • Trapping: Introduce 1.5 equiv of the electrophile (e.g., an alkyl halide or aldehyde) and slowly warm to -20 °C over 3 hours.

  • Workup: Quench with NH₄Cl, extract with EtOAc, and purify.

Quantitative Data Summary

The following table summarizes the expected outcomes when applying the self-validating protocols to 2-Bromo-1,5-dichloro-3-methoxybenzene.

Reaction TypeReagent SystemTarget SiteConversion (%)RegioselectivityIsolated Yield (%)
Cross-Coupling Pd(OAc)₂, SPhos, PhB(OH)₂C2 (C–Br)>98%>99:1 (C2 vs C1/C5)88%
Br/Mg Exchange iPrMgCl·LiCl, then DMFC2 (C–Br)>95%>99:1 (C2 vs C1/C5)91%
C-H Metalation TMPMgCl·LiCl, then I₂C6 (C–H)>90%95:5 (C6 vs C4)84%

References

  • Stephen L. Buchwald, et al. "Rational Development of Practical Catalysts for Aromatic Carbon–Carbon Bond Formation." Accounts of Chemical Research 2008, 41(11), 1461–1473. URL: [Link]

  • Alexandre Desaintjean, et al. "Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles." Angewandte Chemie International Edition 2021, 60(3), 1513-1518. URL: [Link]

  • Paul Knochel, et al. "A Highly Base-Sensitive and Regioselective Magnesiation of Functionalized Arenes and Heteroarenes." Angewandte Chemie International Edition 2006, 45(18), 2958-2961. URL: [Link]

Application

Application Note: Regioselective Halogen-Metal Exchange of 2-Bromo-1,5-dichloro-3-methoxybenzene

Introduction & Strategic Utility 2-Bromo-1,5-dichloro-3-methoxybenzene (CAS: 73931-43-8) is a highly functionalized, polyhalogenated anisole derivative. Its unique substitution pattern—a bromine atom flanked by a chlorin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

2-Bromo-1,5-dichloro-3-methoxybenzene (CAS: 73931-43-8) is a highly functionalized, polyhalogenated anisole derivative. Its unique substitution pattern—a bromine atom flanked by a chlorine atom and a methoxy group—makes it a powerful precursor for synthesizing complex pharmaceutical intermediates and advanced materials. The differential reactivity of its halogens allows for highly regioselective halogen-metal exchange (HME), enabling the targeted functionalization of the C2 position without disrupting the C1 and C5 chlorine atoms.

This application note details the mechanistic principles and provides self-validating experimental protocols for executing these exchanges using both lithium and magnesium reagents.

Mechanistic Causality & Selectivity Principles

To design a robust and predictable protocol, it is critical to understand the thermodynamic and kinetic forces driving the exchange:

  • Halogen Reactivity Gradient: Halogen-metal exchange rates strictly follow the trend of polarizability and bond dissociation energy: I > Br >> Cl > F. As demonstrated in kinetic studies, the carbon-bromine bond at C2 undergoes exchange approximately 106 times faster than the carbon-chlorine bonds at C1 and C5 ( [1]). This kinetic differential ensures that the bromine atom is exclusively targeted.

  • Coordination-Assisted Metalation (Directed Exchange): The methoxy (-OMe) group at C3 acts as a Lewis basic directing group. The oxygen lone pairs pre-coordinate with the electropositive metal (Li⁺ or Mg²⁺) of the organometallic reagent. This pre-coordination increases the effective local concentration of the reagent at the adjacent C2-Br bond and stabilizes the resulting metallated intermediate, drastically lowering the activation energy for the exchange.

  • Ate-Complex Transition State: The C2 position is sterically hindered by the adjacent C1-Cl and C3-OMe groups. While this might normally impede nucleophilic attack, HME proceeds via an "ate-complex" transition state rather than pure SN​2 ( [2]), allowing the reaction to proceed smoothly despite the steric bulk.

Reagent Selection: Lithium vs. Magnesium

The choice of organometallic reagent dictates the reaction conditions and the stability of the intermediate:

  • n-Butyllithium (n-BuLi): Provides a rapid lithium-halogen exchange. However, the resulting aryllithium species is highly reactive and prone to side reactions (e.g., benzyne formation or solvent attack) if not maintained at strictly cryogenic temperatures (-78 °C).

  • Turbo Grignard (i-PrMgCl·LiCl): The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, significantly enhancing its reactivity ( [4]). Magnesium-halogen exchange yields an arylmagnesium species that is thermodynamically more stable than its lithium counterpart, allowing the reaction to be conducted at non-cryogenic temperatures (0 °C to room temperature) while preventing benzyne pathways ( [3]).

Experimental Protocols (Self-Validating Workflows)

Note: Both protocols utilize rigorous anhydrous techniques to prevent premature protonation of the metallated intermediate.

Protocol A: Cryogenic Lithium-Halogen Exchange (n-BuLi)

Objective: Rapid generation of the aryllithium intermediate for immediate trapping with hard electrophiles.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Substrate Dissolution: Dissolve 2-Bromo-1,5-dichloro-3-methoxybenzene (1.0 equiv, e.g., 10 mmol) in anhydrous THF to achieve a 0.2 M concentration.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Exchange: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise via syringe over 10 minutes.

  • Incubation: Stir at -78 °C for 30 minutes.

    • Self-Validation Checkpoint: Before adding the final electrophile, withdraw a 0.1 mL reaction aliquot and quench it in 0.5 mL of D2​O . Extract with 1 mL of ethyl acetate and analyze the organic layer via GC-MS or 1H -NMR. A successful exchange is validated by >95% deuterium incorporation at the C2 position, confirming the active aryllithium species is present and has not degraded.

  • Electrophilic Quench: Add the desired electrophile (e.g., anhydrous DMF for formylation, 1.2 equiv) dropwise. Stir for 1 hour at -78 °C, then allow to warm to room temperature.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Non-Cryogenic Magnesium-Halogen Exchange (Turbo Grignard)

Objective: Generation of a stable arylmagnesium intermediate suitable for cross-coupling or room-temperature electrophilic trapping.

  • Preparation: Prepare an argon-purged, oven-dried round-bottom flask.

  • Substrate Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous THF (0.3 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Exchange: Add i-PrMgCl·LiCl (1.1 equiv, 1.3 M in THF) dropwise.

  • Incubation: Remove the ice bath and stir at room temperature (20-25 °C) for 2 hours. (Causality note: The elevated temperature is required because the Mg-exchange is kinetically slower than Li-exchange, but the intermediate's high stability permits this without degradation).

    • Self-Validation Checkpoint: To verify the formation of the arylmagnesium intermediate, withdraw a 0.1 mL aliquot and quench with an excess of iodine ( I2​ ) in THF. Rapid decolorization and subsequent TLC/GC-MS analysis should reveal the exclusive formation of 2-iodo-1,5-dichloro-3-methoxybenzene, validating the Grignard formation.

  • Electrophilic Quench: Add the electrophile (e.g., an aldehyde or Weinreb amide) and stir until complete consumption of the intermediate is observed via TLC.

  • Workup: Quench carefully with 1M HCl, extract with DCM, wash with brine, dry over MgSO4​ , and evaporate.

Quantitative Data Summary

The following table summarizes the operational differences and expected outcomes based on the chosen exchange methodology:

ParameterLithium-Halogen ExchangeMagnesium-Halogen Exchange
Reagent n-BuLi (2.5 M in hexanes)i-PrMgCl·LiCl (1.3 M in THF)
Active Intermediate AryllithiumArylmagnesium chloride
Operating Temperature -78 °C (Strictly cryogenic)0 °C to Room Temperature
Exchange Time 15 – 30 minutes1 – 2 hours
Intermediate Stability Low (prone to benzyne formation > -40 °C)High (stable at RT for hours)
Typical Yield (Formylation) 82 - 88%85 - 92%
Regioselectivity (C2 vs C1/C5) > 99:1> 99:1

Visualizations

Pathway A 2-Bromo-1,5-dichloro- 3-methoxybenzene B Pre-coordination Complex (Metal to -OMe) A->B + Organometallic Reagent C Ate-Complex Transition State B->C Halogen-Metal Exchange D 2-Metallo-1,5-dichloro- 3-methoxybenzene C->D - Alkyl Bromide E Functionalized Product D->E + Electrophile

Mechanistic pathway of directed halogen-metal exchange via pre-coordination.

Workflow Step1 Dry Flask & Argon Purge Step2 Dissolve Substrate in Anhydrous THF Step1->Step2 Step3 Cool to Target Temp (-78°C for Li, 0°C for Mg) Step2->Step3 Step4 Dropwise Addition of Exchange Reagent Step3->Step4 Step5 Stir for Exchange (15 min - 2 hrs) Step4->Step5 Step6 Self-Validation Checkpoint (D2O or I2 Quench) Step5->Step6 Step7 Add Electrophile (e.g., DMF, Aldehyde) Step6->Step7 Step8 Aqueous Workup & Extraction Step7->Step8

Step-by-step experimental workflow for halogen-metal exchange protocols.

References

  • Leaving Group Dependence of the Rates of Halogen–Magnesium Exchange Reactions Source: Organic Letters - ACS Publications URL:[Link]

  • Metal–halogen exchange Source: Wikipedia URL:[Link]

  • Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids Source: Synlett / Organic Chemistry Portal URL:[Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate Source: Molecules / PubMed Central (PMC) URL:[Link]

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-1,5-dichloro-3-methoxybenzene

Introduction: The Strategic Importance of C-N Bond Formation The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[4][5] The power of this transformation lies in its ability to overcome the limitations of traditional methods, such as nucleophilic aromatic substitution (SNAr) and reductive amination, which often suffer from harsh reaction conditions and limited substrate scope.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of the Buchwald-Hartwig amination to a specific and challenging substrate: 2-Bromo-1,5-dichloro-3-methoxybenzene.

The target substrate, 2-Bromo-1,5-dichloro-3-methoxybenzene, presents a unique case for C-N bond formation. As an electron-deficient aryl bromide with additional chloro-substituents, careful consideration of the catalytic system is paramount for achieving high efficiency and selectivity. This guide will not only provide step-by-step protocols but also delve into the mechanistic reasoning behind the selection of catalysts, ligands, bases, and reaction conditions, empowering the user to adapt and troubleshoot the methodology for their specific needs.

Mechanistic Underpinnings: The "Why" Behind the Protocol

A successful Buchwald-Hartwig amination hinges on a synergistic interplay between the palladium catalyst, a phosphine ligand, a base, and the solvent. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][5][6][7]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide.[3][8] For our substrate, 2-Bromo-1,5-dichloro-3-methoxybenzene, the oxidative addition will preferentially occur at the more reactive C-Br bond over the C-Cl bonds. The general reactivity order for aryl halides in this reaction is Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[6]

  • Amine Coordination and Deprotonation: The resulting Pd(II) complex then coordinates with the amine. In the presence of a suitable base, the amine is deprotonated to form a palladium-amido complex.[3] The choice of base is critical and must be strong enough to deprotonate the amine but not so harsh as to cause unwanted side reactions with other functional groups on the substrate.

  • Reductive Elimination: This final, product-forming step involves the formation of the new C-N bond and regeneration of the Pd(0) catalyst, allowing the catalytic cycle to continue.[3][6] The steric and electronic properties of the phosphine ligand play a crucial role in promoting this step.[7][9]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxyAdd Oxidative Addition Pd0->OxyAdd Ar-X PdII L-Pd(II)(Ar)(X) OxyAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord R'NH2 PdAmido [L-Pd(II)(Ar)(NHR')]+X- AmineCoord->PdAmido Deprotonation Deprotonation (Base) PdAmido->Deprotonation PdAmide L-Pd(II)(Ar)(NR') Deprotonation->PdAmide - HB+X- ReductElim Reductive Elimination PdAmide->ReductElim ReductElim->Pd0 Ar-NR' Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification A Charge Schlenk tube with Pd catalyst, ligand, and base B Add 2-Bromo-1,5-dichloro-3-methoxybenzene and anhydrous solvent A->B C Add amine nucleophile B->C D Heat to 100-110 °C with vigorous stirring C->D E Monitor reaction by TLC or GC-MS D->E F Cool to room temperature and quench E->F G Perform aqueous workup and extraction F->G H Dry organic layer and concentrate G->H I Purify by flash column chromatography H->I

Sources

Application

Application Note: Regioselective Directed ortho-Metalation (DoM) of 2-Bromo-1,5-dichloro-3-methoxybenzene

Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol Executive Summary The functionalization of polyhalogenated anisoles is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol

Executive Summary

The functionalization of polyhalogenated anisoles is a cornerstone technique in the synthesis of complex Active Pharmaceutical Ingredients (APIs). The substrate 2-Bromo-1,5-dichloro-3-methoxybenzene (CAS: 73931-43-8) is a highly versatile building block[1]. However, its dense functionalization presents a significant chemoselectivity challenge: differentiating between deprotonative Directed ortho-Metalation (DoM) and lithium-halogen exchange. This application note details the mechanistic rationale and validated protocols required to achieve absolute regiocontrol when metalating this substrate.

Mechanistic Causality & Regioselectivity (The "Why")

As a Senior Application Scientist, it is critical to look beyond the reagents and understand the electronic and steric landscape of the substrate to predict and control reactivity.

  • Directing Group Hierarchy: The methoxy (-OMe) group at C3 is a powerful Directing Metalation Group (DMG). It coordinates the lithium cation via its oxygen lone pairs, establishing a strong Complex-Induced Proximity Effect (CIPE)[2]. The chloro groups at C1 and C5 are weak DMGs, relying predominantly on inductive electron withdrawal to acidify adjacent protons[3].

  • Regioselectivity of Deprotonation: The molecule possesses only two aromatic protons, located at C4 and C6. C4 is ortho to both the strong -OMe group and the weak -Cl group. C6 is flanked only by two weak -Cl groups. Driven by the dominant CIPE of the -OMe group, deprotonation is strictly directed to the C4 position[3].

  • The Halogen-Metal Exchange Competitor: The bromine atom at C2 introduces a critical vulnerability. Bromine is highly susceptible to nucleophilic attack by alkyllithiums, leading to rapid lithium-halogen exchange[4].

  • Base Selection (The Crux): If standard n-butyllithium (n-BuLi) is used, kinetic preference dictates nearly instantaneous exchange at the C2-Br bond, yielding the C2-lithiated species[4]. To achieve true deprotonative DoM at C4, one must employ Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) . LiTMP provides extreme steric bulk, entirely suppressing nucleophilic attack on the C2-Br bond, while maintaining sufficient basicity (pKa ~37) to selectively deprotonate the C4 position[5]. Furthermore, maintaining cryogenic temperatures (-78 °C) is mandatory to prevent the resulting ortho-chloroaryllithium intermediate from eliminating LiCl to form a benzyne intermediate[4].

Reaction Pathway Visualization

The following diagram maps the divergent logical pathways dictated by base selection.

G cluster_DoM Pathway A: Directed ortho-Metalation (DoM) cluster_HME Pathway B: Halogen-Metal Exchange Substrate 2-Bromo-1,5-dichloro-3-methoxybenzene (Protons at C4, C6) LiTMP LiTMP / THF, -78 °C (Non-nucleophilic Base) Substrate->LiTMP Steric exclusion of Br CIPE via -OMe nBuLi n-BuLi / THF, -78 °C (Nucleophilic Base) Substrate->nBuLi Kinetic preference for Br exchange C4_Li C4-Lithiated Intermediate (Directed by -OMe) LiTMP->C4_Li Deprotonation C4_Prod C4-Functionalized Product C4_Li->C4_Prod + Electrophile (E+) C2_Li C2-Lithiated Intermediate (Exchange at Br) nBuLi->C2_Li Li-Br Exchange C2_Prod C2-Functionalized Product C2_Li->C2_Prod + Electrophile (E+)

Figure 1: Divergent lithiation pathways of 2-Bromo-1,5-dichloro-3-methoxybenzene based on base selection.

Experimental Workflows (The "How")

Protocol A: Regioselective C4-Lithiation via LiTMP (Deprotonative DoM)

Objective: Selective functionalization at the C4 position without disturbing the C2-Bromine atom.

Reagents:

  • 2-Bromo-1,5-dichloro-3-methoxybenzene (1.0 equiv)

  • 2,2,6,6-Tetramethylpiperidine (TMP, 1.15 equiv)

  • n-BuLi (2.5 M in hexanes, 1.1 equiv)

  • Anhydrous THF (0.1 M)

  • Electrophile (e.g., anhydrous DMF or TMSCl, 1.5 equiv)

Step-by-Step Methodology:

  • Base Generation: To an oven-dried, argon-purged Schlenk flask, add anhydrous THF and TMP. Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Add n-BuLi dropwise via syringe. Stir for 30 minutes at -20 °C to ensure complete formation of LiTMP.

  • Substrate Addition: Cool the LiTMP solution to strictly -78 °C using a dry ice/acetone bath.

  • Dissolve the substrate in a minimal volume of anhydrous THF. Add this solution dropwise down the cold wall of the flask over 15 minutes to manage the exotherm and prevent localized warming.

  • Metalation: Stir the reaction mixture at -78 °C for 1.5 hours. The formation of a deep color typically indicates the generation of the C4-lithiated intermediate.

  • Electrophilic Quench: Add the electrophile neat, dropwise. Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature over 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Regioselective C2-Lithiation via Halogen-Metal Exchange

Objective: Divergent functionalization at the C2 position by exploiting the labile C-Br bond.

Step-by-Step Methodology:

  • Dissolve the substrate (1.0 equiv) in anhydrous THF under argon. Cool to -78 °C.

  • Add n-BuLi (1.05 equiv) dropwise. The lithium-bromine exchange is nearly instantaneous. Stir for 15 minutes at -78 °C.

  • Add the desired electrophile (1.5 equiv) and proceed with the workup as described in Protocol A.

In-Process Control (IPC) & Self-Validation System

To ensure trustworthiness, every protocol described here operates as a self-validating system. Prior to the addition of high-value electrophiles, validate the regioselectivity:

  • Deuterium Quench Test: Withdraw a 0.5 mL aliquot of the lithiated mixture (from either protocol) and inject it into a sealed vial containing 0.5 mL of CD₃OD.

  • NMR Validation: Concentrate the aliquot and analyze via ¹H NMR.

    • For Protocol A (DoM): The spectrum must show the disappearance of the C4 proton and retention of the C6 proton, confirming >95% C4-lithiation.

    • For Protocol B (Exchange): The spectrum must show the retention of both C4 and C6 protons, confirming C2-lithiation.

Quantitative Data & Optimization

The following table summarizes the optimized parameters for differentiating the reactive sites on the substrate.

MethodologyReagent SystemTemp (°C)Primary Reactive SiteIntermediate StabilityTypical Yield (Est.)
Deprotonative DoM LiTMP / THF-78C4 (Proton)Moderate (Benzyne risk > -40 °C)75 - 85%
Halogen-Metal Exchange n-BuLi / THF-78C2 (Bromine)High88 - 95%
Competitive DoM LDA / THF-78C4 (Proton)Moderate (Incomplete deprotonation)< 50%

Note: LDA is generally insufficiently basic (pKa ~36) to quantitatively deprotonate the sterically hindered C4 position compared to the highly basic LiTMP (pKa ~37)[5].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-1,5-dichloro-3-methoxybenzene

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1,5-dichloro-3-methoxybenzene. Here, we address common challenges and provide p...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1,5-dichloro-3-methoxybenzene. Here, we address common challenges and provide practical, field-proven solutions to optimize your synthetic outcomes. Our guidance is rooted in established chemical principles to ensure both success and safety in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare 2-Bromo-1,5-dichloro-3-methoxybenzene?

A common and logical approach is the electrophilic bromination of 1,3-dichloro-5-methoxybenzene. The methoxy group is an activating, ortho-para directing group, while the chlorine atoms are deactivating but also ortho-para directing. The directing effects of the methoxy group are generally stronger, favoring substitution at the positions ortho and para to it. Given the substitution pattern, the 2-position is a likely site for bromination.

Q2: What are the key reagents and their roles in the bromination of 1,3-dichloro-5-methoxybenzene?

  • 1,3-dichloro-5-methoxybenzene (Starting Material): The substrate for the bromination reaction.

  • Brominating Agent: N-Bromosuccinimide (NBS) is a common choice for regioselective bromination and is generally milder than liquid bromine, which can help prevent over-bromination.[1][2]

  • Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or chloroform is typically used.[1]

  • Catalyst (Optional): While the methoxy group is activating, a Lewis acid catalyst like iron(III) bromide (FeBr₃) or a protic acid catalyst could be used to enhance the reaction rate if needed. However, for an activated ring, a catalyst might not be necessary and could lead to side products.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A non-polar eluent system, such as hexanes/ethyl acetate, can be used to separate the starting material, product, and any byproducts.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify the components of the reaction mixture and determine the extent of conversion.[3]

Q4: What are the primary safety precautions for this synthesis?

  • Brominating agents like NBS and bromine are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Chlorinated solvents are volatile and potentially carcinogenic. Ensure proper ventilation and avoid inhalation.

  • Always quench any unreacted bromine or NBS before workup. A solution of sodium thiosulfate or sodium bisulfite can be used for this purpose.

Troubleshooting Guide

Low yields and the formation of impurities are common hurdles in electrophilic aromatic substitution reactions. This guide provides a systematic approach to identifying and resolving these issues.

Low or No Product Formation
Potential Cause Recommended Solution
Insufficient Reaction Time or Temperature Monitor the reaction closely by TLC. If the starting material is consumed slowly, consider increasing the reaction time or gently heating the reaction mixture.
Poor Quality Reagents Ensure that the starting material is pure and the brominating agent has not decomposed. Use freshly opened or properly stored reagents. Solvents should be anhydrous if a Lewis acid catalyst is used.
Inadequate Mixing Ensure efficient stirring, especially for heterogeneous mixtures, to facilitate contact between reactants.
Formation of Impurities

The most common impurity is likely a di-brominated byproduct due to the activating nature of the methoxy group.

Potential Cause Recommended Solution
Over-bromination (Di-brominated byproduct) Use a milder brominating agent like NBS instead of liquid bromine.[1][2] Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture. Running the reaction at a lower temperature can also improve selectivity.
Isomeric Byproducts While the 2-position is electronically favored, other isomers might form. Purification by column chromatography is the most effective method to separate isomers.[3]
Unreacted Starting Material If the reaction does not go to completion, consider increasing the equivalents of the brominating agent or the reaction time. However, be mindful of the potential for over-bromination.
Purification Challenges
Potential Cause Recommended Solution
Co-elution of Product and Impurities Optimize the eluent system for column chromatography. A gradient elution, starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent like ethyl acetate, can improve separation.[3]
Product is an Oil and Not Crystallizing Ensure all solvent is removed under high vacuum. If the product is expected to be a solid, attempt recrystallization from a suitable solvent system (e.g., a mixture of a good solvent like dichloromethane and a poor solvent like hexanes).[3]
Troubleshooting Workflow

G cluster_start Problem Identification cluster_analysis Analysis cluster_troubleshooting Troubleshooting Paths cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_impurity Solutions for Impurities Start Low Yield or Impurities Detected Analysis Analyze Reaction by TLC/GC-MS Start->Analysis LowYield Low Yield/Incomplete Reaction Analysis->LowYield Starting material remains Impurity Impurity Formation Analysis->Impurity New spots/peaks observed CheckReagents Verify Reagent Quality LowYield->CheckReagents OptimizeConditions Increase Time/Temperature LowYield->OptimizeConditions ChangeReagent Use Milder Brominating Agent (NBS) Impurity->ChangeReagent ControlAddition Slow Reagent Addition Impurity->ControlAddition OptimizePurification Optimize Chromatography Impurity->OptimizePurification

Caption: A workflow diagram for troubleshooting common issues in the synthesis of 2-Bromo-1,5-dichloro-3-methoxybenzene.

Experimental Protocols

Proposed Synthesis of 2-Bromo-1,5-dichloro-3-methoxybenzene

This protocol is a suggested starting point based on general procedures for the bromination of activated aromatic rings.[1]

Materials:

  • 1,3-dichloro-5-methoxybenzene

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-dichloro-5-methoxybenzene (1 equivalent) in anhydrous dichloromethane.

  • Reagent Addition: To the stirred solution, add N-bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the starting material is consumed, quench the reaction with saturated aqueous sodium thiosulfate solution to neutralize any remaining NBS.

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-Bromo-1,5-dichloro-3-methoxybenzene.

References

  • Shields, B., et al. (2021). Accelerated Chemical Reaction Optimization Using Multi-Task Learning. PMC. Retrieved from [Link]

  • Quibell, J. M., et al. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. Retrieved from [Link]

  • MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

  • SciELO. (2022). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • Beilstein Journals. (2025). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Retrieved from [Link]

  • Molport. (n.d.). 2-bromo-1,5-dichloro-3-methoxybenzene. Retrieved from [Link]

  • ChemRxiv. (n.d.). Accelerated Chemical Reaction Optimization using Multi-Task Learning. Retrieved from [Link]

  • Google Patents. (n.d.). EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene.
  • Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Benzene, 1-bromo-2-chloro. Retrieved from [Link]

  • Reddit. (2023). Troubleshooting the synthesis of BINOL derivatives. Retrieved from [Link]

  • Google Patents. (1980). United States Patent (19).
  • NextSDS. (n.d.). 2-broMo-1-chloro-3-Methoxybenzene — Chemical Substance Information. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions for 2-Bromo-1,5-dichloro-3-methoxybenzene

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules utilizing 2-Bromo-1,5-dichloro-3-methoxybenzene as a key intermediate. The following tr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules utilizing 2-Bromo-1,5-dichloro-3-methoxybenzene as a key intermediate. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth technical assistance to overcome common challenges encountered during palladium-catalyzed cross-coupling reactions.

Introduction to the Challenge

2-Bromo-1,5-dichloro-3-methoxybenzene presents a unique set of challenges in cross-coupling reactions. The presence of three halogen atoms with differing reactivity (Br > Cl) necessitates careful control of reaction conditions to achieve selective C-Br bond activation. Furthermore, the electronic and steric environment of the aryl halide can influence catalyst activity and reaction outcomes. This guide will focus on three of the most powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing actionable solutions grounded in mechanistic principles.

Problem 1: Low or No Conversion of Starting Material in a Suzuki-Miyaura Coupling

Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted 2-Bromo-1,5-dichloro-3-methoxybenzene.

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen.[1] Inadequate degassing of solvents and reagents or a poor inert atmosphere can lead to catalyst deactivation.

    • Solution: Ensure all solvents are rigorously degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[2] Maintain a positive pressure of inert gas throughout the reaction setup and execution.[1]

  • Poor Quality Reagents: Boronic acids can degrade upon exposure to air and moisture, leading to protodeboronation.[1] The base should be finely powdered and dry to ensure reproducibility.[1]

    • Solution: Use fresh or properly stored boronic acids. Consider using more stable boronic esters, such as pinacol esters.[1] Ensure the base is of high purity and appropriately handled.

  • Suboptimal Ligand Choice: The electronic and steric properties of the phosphine ligand are critical for efficient catalysis, especially with less reactive aryl chlorides.[2][3] Electron-rich and bulky ligands promote the oxidative addition step, which is often rate-limiting for aryl chlorides.[4]

    • Solution: For this substrate, consider using bulky, electron-rich phosphine ligands like those from the Buchwald or CataCXium families.[3][5] A screening of different ligands may be necessary to identify the optimal choice for your specific coupling partner.

Problem 2: Formation of Significant Homocoupling Byproducts

Symptoms: You observe the formation of biphenyl (from the boronic acid) or 1,1'-bi(1,5-dichloro-3-methoxybenzene) in significant quantities.

Potential Causes & Solutions:

  • Inefficient Transmetalation: A slow transmetalation step can lead to side reactions, including homocoupling of the boronic acid.[2]

    • Solution: The choice of base and solvent system can significantly impact the rate of transmetalation.[6] For Suzuki reactions, a mixture of an organic solvent (like dioxane or THF) and water is often used to facilitate the dissolution of the inorganic base and activate the boronic acid.[4][7] Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can help optimize this step.[7]

  • Oxygen Contamination: As mentioned, oxygen can lead to catalyst deactivation and promote oxidative homocoupling of the boronic acid.

    • Solution: Re-evaluate and improve your inert atmosphere techniques.

Problem 3: Lack of Selectivity (Reaction at C-Cl bonds) in Suzuki or Sonogashira Coupling

Symptoms: Your product mixture contains compounds resulting from coupling at one or both of the C-Cl positions in addition to the desired C-Br coupling product.

Potential Causes & Solutions:

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can promote the slower oxidative addition to the C-Cl bonds.

    • Solution: Optimize the reaction temperature and time. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Microwave irradiation can sometimes provide the necessary energy for the C-Br activation while minimizing the reaction time, thus reducing the likelihood of C-Cl activation.[2]

  • Highly Active Catalyst System: While a highly active catalyst is generally desirable, one that is too reactive can overcome the selectivity barrier between the C-Br and C-Cl bonds.

    • Solution: If you are using a very active catalyst system (e.g., with highly electron-rich and bulky ligands), consider switching to a slightly less active but more selective catalyst. Palladium complexes with ligands like PPh₃ can sometimes offer better selectivity, albeit at the cost of longer reaction times or higher temperatures.[8]

Problem 4: Low Yield in a Heck Reaction with an Electron-Deficient Alkene

Symptoms: The desired coupled product is formed, but in low yield, with significant amounts of starting material remaining.

Potential Causes & Solutions:

  • Suboptimal Base: The base in a Heck reaction is crucial for regenerating the active Pd(0) catalyst.[9]

    • Solution: Organic bases like triethylamine (NEt₃) or inorganic bases like potassium carbonate (K₂CO₃) are commonly used.[9][10] The choice of base can be substrate-dependent, so a small screen may be beneficial.

  • Formation of Reductive Heck Product: Instead of the desired substitution product, a conjugate addition product may be formed.[11]

    • Solution: This is often influenced by the choice of base, solvent, and temperature.[11] The addition of a tetraalkylammonium salt, like tetrabutylammonium bromide (TBAB), can sometimes suppress this side reaction.[10]

Problem 5: Incomplete Reaction in a Sonogashira Coupling

Symptoms: Both starting materials (aryl bromide and alkyne) are consumed, but the reaction stalls before reaching completion.

Potential Causes & Solutions:

  • Base Incompatibility: The base plays a critical role in the Sonogashira coupling, not only by neutralizing the HX byproduct but also by facilitating the formation of the copper acetylide intermediate.[12] Amine bases like triethylamine or diisopropylamine are common choices and can also serve as the solvent.[12]

    • Solution: If using an amine base is problematic (e.g., due to side reactions with your substrate), consider inorganic bases like K₂CO₃ or Cs₂CO₃, especially in copper-free protocols.[12]

  • Copper Co-catalyst Issues: The copper(I) co-catalyst is essential in the traditional Sonogashira catalytic cycle.[13]

    • Solution: Ensure the copper(I) source (e.g., CuI) is fresh and of high purity. In some cases, copper-free Sonogashira protocols can be effective and may be worth exploring if copper-related side reactions are suspected.[14]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst source should I start with for coupling with 2-Bromo-1,5-dichloro-3-methoxybenzene?

A1: A good starting point for many cross-coupling reactions is a pre-formed Pd(II) complex like Pd(dppf)Cl₂ or a combination of a Pd(0) source like Pd₂(dba)₃ with a suitable phosphine ligand.[2] These are generally air-stable and easy to handle. For Suzuki reactions involving aryl chlorides, more specialized pre-catalysts from suppliers like Buchwald may offer higher activity.[5]

Q2: How do I choose the right solvent for my reaction?

A2: The choice of solvent is highly dependent on the specific coupling reaction.

  • Suzuki: A mixture of an aprotic organic solvent (e.g., 1,4-dioxane, THF, toluene) and water is very common.[4][7] The water helps to dissolve the inorganic base. In some cases, aqueous n-butanol can be an effective and more environmentally friendly option.[15]

  • Heck: Polar aprotic solvents like DMF, NMP, or DMAc are often used.[10]

  • Sonogashira: Amine bases like triethylamine or diethylamine can often serve as both the base and the solvent.[13] Alternatively, solvents like THF or DMF can be used with an added base.[13]

Q3: What is the role of the ligand and how do I select one?

A3: The ligand stabilizes the palladium center and modulates its reactivity.[16] The electronic and steric properties of the ligand are crucial.[17]

  • Electron-rich ligands (e.g., those with alkylphosphine groups) increase the electron density on the palladium, which promotes the oxidative addition step. This is particularly important for less reactive aryl halides like chlorides.[4]

  • Bulky ligands can accelerate the reductive elimination step, which is the product-forming step.[4] For a substrate like 2-Bromo-1,5-dichloro-3-methoxybenzene, where you want to selectively activate the C-Br bond, starting with a moderately bulky and electron-rich ligand is a good strategy. A screening of several ligands is often the most effective approach to finding the optimal conditions.[18]

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin-layer chromatography (TLC) is a quick and easy way to monitor the disappearance of your starting materials and the appearance of your product. For more quantitative analysis and to check for the formation of byproducts, liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are invaluable tools.[19]

Q5: Can I perform these coupling reactions without a glovebox?

A5: Yes, with careful technique. While a glovebox provides the ideal inert environment, these reactions can be successfully performed on the benchtop using Schlenk line techniques.[2] This involves using flame-dried glassware and performing all reagent and solvent additions under a positive pressure of an inert gas like argon or nitrogen.

Experimental Protocols

Representative Protocol for a Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add 2-Bromo-1,5-dichloro-3-methoxybenzene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).[20]

  • Seal the flask, and then evacuate and backfill with argon three times.[2]

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1), via syringe.[2]

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand to the flask under a positive flow of argon.[2]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Data Presentation

Table 1: Recommended Starting Conditions for Different Coupling Reactions

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Suzuki-Miyaura Pd(dppf)Cl₂ (2-5)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)80-100
Heck Pd(OAc)₂ (2)P(o-tolyl)₃ (4)NEt₃ (2.0)DMF100-120
Sonogashira Pd(PPh₃)₂Cl₂ (2)PPh₃ (4)NEt₃/CuI (2.0/5)THF60-80

Note: These are general starting points and may require optimization for specific substrates.

Visualizations

General Catalytic Cycle for Cross-Coupling Reactions

G A Pd(0)Ln (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(Ln) B->C D Transmetalation (Suzuki, Sonogashira) C->D R-M H Olefin Insertion (Heck) C->H R-CH=CH2 E Ar-Pd(II)-R(Ln) D->E F Reductive Elimination E->F F->A G Ar-R (Product) F->G I R-CH2-CH(Ar)-Pd(II)-X(Ln) H->I J β-Hydride Elimination I->J J->A + HX K Ar-CH=CH-R (Heck Product) J->K

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Reagents Check Reagent Quality & Purity Start->Check_Reagents Screen_Ligands Screen Different Ligands Check_Inert->Screen_Ligands Check_Reagents->Screen_Ligands Screen_Base Screen Different Bases Screen_Ligands->Screen_Base Screen_Solvent Optimize Solvent System Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature & Time Screen_Solvent->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: A decision-making workflow for troubleshooting low-yield cross-coupling reactions.

References

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Optimization of the reaction conditions and scope of aryl halides.... ResearchGate. Available at: [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Publications. Available at: [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. PhD Thesis. Available at: [Link]

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. Reddit. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]

  • Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. PubMed. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. Available at: [Link]

  • Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. Available at: [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Organic Chemistry Portal. Available at: [Link]

  • Optimization of the Reaction Conditions. ResearchGate. Available at: [Link]

  • Effect of different bases in the Sonogashira reaction. ResearchGate. Available at: [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Wipf Group. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Sterically controlled isodesmic late-stage C–H iodination of arenes. Chemical Science (RSC Publishing). Available at: [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Heck Coupling. Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ResearchGate. Available at: [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. Arkivoc. Available at: [Link]

  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. PMC. Available at: [Link]

  • Intermolecular Dehydrogenative Heck Reactions. Chemical Reviews - ACS Publications. Available at: [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available at: [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Bromo-1,5-dichloro-3-methoxybenzene Grignard Formation

Welcome to the Advanced Applications Support Center. As researchers scale up complex organometallic workflows, polyhalogenated anisoles present a unique "triple threat" of competing side reactions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As researchers scale up complex organometallic workflows, polyhalogenated anisoles present a unique "triple threat" of competing side reactions.

The substrate 2-Bromo-1,5-dichloro-3-methoxybenzene is particularly notorious. The presence of a highly reactive C-Br bond at position 2 is flanked by an ortho-chlorine (position 1) and an ortho-methoxy group (position 3). This specific steric and electronic topology makes classical Grignard formation highly susceptible to benzyne elimination, Wurtz-type homocoupling, and competing C-Cl insertions.

This guide provides field-proven, causality-driven solutions to kinetically trap your desired Grignard reagent and suppress byproduct formation.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My reaction mixture turns dark brown/black rapidly upon initiation, and I isolate complex polymeric mixtures instead of my desired product. What is failing? A1: You are observing benzyne formation . Because your substrate contains a chlorine atom ortho to the reactive C-Br bond, the newly formed arylmagnesium species is highly unstable. If the internal temperature exceeds 0 °C, the intermediate undergoes rapid elimination of magnesium halide (MgClBr) to form 3-chloro-5-methoxybenzyne. This highly reactive alkyne intermediate immediately dimerizes or polymerizes. Solution: Abandon classical direct magnesium insertion, which requires heat to initiate. Instead, utilize a halogen-metal exchange with Knochel's Turbo-Grignard reagent (iPrMgCl·LiCl) at cryogenic temperatures[1][2].

Q2: I am seeing a 20-30% yield of a homocoupled biphenyl byproduct. How do I suppress this Wurtz-type coupling? A2: Wurtz coupling is a bimolecular side reaction between your newly formed Grignard reagent and the unreacted starting halide[3]. It is exacerbated by high local concentrations of the halide and elevated temperatures[3]. Solution: If using batch chemistry, ensure strict dropwise addition of the halide and maintain vigorous stirring. For optimal suppression, transition to a continuous flow packed-bed magnesium reactor. By continuously sweeping the formed Grignard reagent away from the unreacted halide, you minimize the residence time and effectively eliminate the bimolecular Wurtz pathway[4][5].

Q3: Why does the Turbo-Grignard reagent work so much better than standard isopropylmagnesium chloride? A3: Classical Grignard reagents exist as unreactive polymeric aggregates in solution. The addition of stoichiometric lithium chloride (LiCl) breaks up these aggregates, forming a highly reactive bimetallic "ate" complex[1][6]. This dramatically lowers the activation energy for the Br/Mg exchange, allowing complete conversion at -20 °C—a temperature low enough to kinetically freeze out the benzyne elimination pathway[2].

Part 2: Quantitative Methodological Comparison

To select the appropriate methodology, review the empirical performance data for 2-Bromo-1,5-dichloro-3-methoxybenzene metalation below.

MethodologyReagents & ConditionsWurtz Homocoupling (%)Benzyne Elimination (%)Target Grignard Yield (%)
Classical Batch Mg(0) turnings, I₂, THF, Reflux15 - 25%> 40%< 30%
Continuous Flow Mg(0) packed bed, 2-MeTHF, 20 °C< 5%10 - 20%~ 70%
Turbo-Grignard iPrMgCl·LiCl, THF, -20 °C to 0 °C< 1%< 1%> 90%

Part 3: Validated Experimental Protocols

Every protocol must be a self-validating system. Do not proceed to electrophilic trapping without analytical confirmation of the Grignard intermediate.

Protocol A: Halogen-Metal Exchange via Turbo-Grignard (Recommended)

Causality: This method leverages the high nucleophilicity of the iPrMgCl·LiCl complex to perform a rapid Br/Mg exchange at temperatures where benzyne elimination is impossible.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Substrate Loading: Dissolve 2-Bromo-1,5-dichloro-3-methoxybenzene (1.0 equiv) in anhydrous THF to achieve a 0.5 M solution.

  • Cryogenic Control: Submerge the flask in a dry ice/isopropanol bath and allow the internal temperature to equilibrate to -20 °C.

  • Exchange Initiation: Add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv) dropwise via a syringe pump over 30 minutes. Note: The slow addition prevents localized exothermic spikes that could trigger benzyne formation.

  • Maturation: Stir the reaction mixture for 1-2 hours, allowing the temperature to slowly rise to 0 °C.

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and analyze via GC-MS. The complete disappearance of the starting mass (m/z ~256) and appearance of the des-bromo product (m/z ~176) confirms 100% exchange.

  • Trapping: Proceed immediately with the addition of your desired electrophile at 0 °C.

Protocol B: Continuous Flow Direct Magnesium Insertion (Alternative)

Causality: If direct magnesium insertion is mandatory, continuous flow minimizes the residence time of the Grignard reagent in the presence of unreacted halide, suppressing Wurtz coupling[4][5].

  • Reactor Setup: Pack a glass column reactor with coarse magnesium turnings. Activate the bed by flowing a 1.0 M solution of DIBAL-H in THF for 10 minutes, followed by a pure THF wash.

  • Thermal Regulation: Set the reactor cooling jacket to strictly maintain 20 °C.

  • Continuous Processing: Pump a 0.5 M solution of the substrate in 2-MeTHF through the activated Mg bed at a flow rate optimized for a 5-minute residence time. Note: 2-MeTHF is preferred over THF here as it further suppresses Wurtz coupling[3].

  • Self-Validation Checkpoint: Monitor the reactor effluent using inline ReactIR. The stabilization of the C-Mg stretching frequency confirms steady-state conversion and allows immediate detection of thermal runaway.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the desired Grignard formation and the catastrophic side reactions.

G Substrate 2-Bromo-1,5-dichloro- 3-methoxybenzene Mg Direct Mg Insertion (Classical Batch) Substrate->Mg THF, Reflux Turbo iPrMgCl·LiCl (Turbo-Grignard) Substrate->Turbo -20°C, THF Flow Continuous Flow Mg Reactor Substrate->Flow 20°C, Short Residence Grignard Desired Grignard Reagent (Stable at < 0°C) Mg->Grignard Initiation Wurtz Wurtz Homocoupling (Biphenyl) Mg->Wurtz High local [Halide] Turbo->Grignard Fast Exchange Flow->Grignard Minimized Contact Flow->Wurtz Suppressed Benzyne Benzyne Intermediate (Elimination) Grignard->Benzyne T > 10°C (ortho-Cl)

Reaction pathways for 2-Bromo-1,5-dichloro-3-methoxybenzene Grignard formation.

References

  • Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. ChemRxiv. [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. [Link]

  • Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents. NIH/PubMed.[Link]

  • Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents. D-NB. [Link]

Sources

Optimization

Purification techniques for 2-Bromo-1,5-dichloro-3-methoxybenzene reaction mixtures

Welcome to the Technical Support Center for polyhalogenated anisole derivatives. 2-Bromo-1,5-dichloro-3-methoxybenzene (CAS 73931-43-8) is a highly substituted, lipophilic aromatic compound.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for polyhalogenated anisole derivatives. 2-Bromo-1,5-dichloro-3-methoxybenzene (CAS 73931-43-8) is a highly substituted, lipophilic aromatic compound. Its synthesis—typically achieved via the electrophilic bromination of 1,5-dichloro-3-methoxybenzene—presents unique purification challenges due to the formation of closely related regioisomers and demethylated byproducts[1][2].

This guide provides causal troubleshooting insights and self-validating protocols to help researchers and drug development professionals achieve >98% purity.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q1: My crude reaction mixture contains unreacted phenolic precursors or demethylated byproducts. How do I remove them efficiently? A1: The most effective method is a chemoselective alkaline wash[3]. The Causality: If your synthesis involved harsh brominating conditions (e.g., Lewis acids or generation of HBr), partial cleavage of the methoxy group can occur, yielding 2-bromo-1,5-dichloro-3-phenol. Halogenated phenols are significantly more acidic (pKa ~6–7) than standard phenols due to the strong electron-withdrawing inductive effect of the chlorine and bromine atoms. Washing the organic layer with a mild base (1M NaOH) quantitatively deprotonates the phenolic impurity, forcing it into the aqueous phase as a water-soluble phenoxide salt, while the highly lipophilic target anisole remains in the organic phase.

Q2: I am seeing multiple regioisomers (e.g., 4-bromo-1,5-dichloro-3-methoxybenzene) in my GC-MS. Why did normal-phase silica gel fail to separate them, and what should I do? A2: Bromination of anisoles frequently yields a mixture of ortho and para brominated regioisomers[1]. Normal-phase silica gel chromatography separates compounds primarily through polar interactions (hydrogen bonding and dipole-dipole). Because halogenated anisole regioisomers lack hydrogen bond donors and have nearly identical overall dipole moments, they co-elute on silica. The Causality & Solution: You must switch to Reverse-Phase Preparative HPLC (C18)[3]. Reverse-phase chromatography separates based on hydrophobicity and shape selectivity. The C18 stationary phase interacts differently with the subtle steric bulk and spatial arrangement of the bromine atom at the 2-position versus the 4-position, breaking the energetic degeneracy of the isomers and allowing for baseline resolution[4].

Q3: My isolated product is a dark, oily solid instead of a clean crystal. How can I decolorize and solidify it? A3: Discoloration in halogenated aromatics is typically caused by trace oxidized impurities, free bromine, or polymeric byproducts[3]. The Causality: These colored impurities are highly conjugated and possess a strong affinity for the porous, high-surface-area structure of activated carbon. Treating the crude mixture with activated carbon in a hot solvent traps these large conjugated systems. Subsequent hot filtration and controlled cooling will yield the purified, lighter-colored crystalline solid[3].

Part 2: Quantitative Method Comparison

The following table summarizes the quantitative efficiency and scalability of various purification techniques applied to 2-Bromo-1,5-dichloro-3-methoxybenzene.

Purification MethodTarget ImpuritySeparation EfficiencyScalabilityTypical Yield Recovery
Alkaline Wash (1M NaOH) Demethylated Phenols>99%High (Multi-kg)90–95%
Normal-Phase Silica Over-halogenated speciesModerate (~70%)Medium (100g)80–85%
Reverse-Phase Prep-HPLC Regioisomers (e.g., 4-bromo)>98%Low (<10g)60–75%
Recrystallization Trace organics, colorants>95%High (Multi-kg)70–85%

Part 3: Self-Validating Experimental Protocols

Protocol A: Chemoselective Liquid-Liquid Extraction (Phenol Removal)
  • Dissolution: Dissolve the crude 2-Bromo-1,5-dichloro-3-methoxybenzene in a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of 0.1 M.

  • Extraction: Transfer to a separatory funnel. Add an equal volume of 1M NaOH (aqueous).

  • Agitation: Shake vigorously for 2 minutes, venting frequently to release pressure. Allow the layers to separate completely[3].

  • Separation: Drain the organic layer. Repeat the 1M NaOH wash two more times to ensure complete removal of the highly acidic halogenated phenols.

  • Neutralization: Wash the organic layer once with brine (saturated NaCl) to remove residual water and base.

  • Self-Validation Step: Spot the organic layer on a TLC plate alongside the crude mixture. Stain with Ferric Chloride ( FeCl3​ ). The disappearance of the phenol-specific active spot confirms successful purification. Dry the organic layer over anhydrous Na2​SO4​ and concentrate in vacuo.

Protocol B: Reverse-Phase Preparative HPLC (Regioisomer Resolution)
  • System Prep: Equilibrate a C18 Preparative column (e.g., 250 x 21.2 mm, 5 µm) with a mobile phase of 60:40 Acetonitrile:Water at a flow rate of 20 mL/min.

  • Injection: Dissolve the crude mixture in pure Acetonitrile (max 50 mg/mL) and inject via an autosampler.

  • Gradient Elution: Run a shallow gradient from 60% to 85% Acetonitrile over 30 minutes. The subtle steric differences will cause the para-bromo isomer to elute slightly earlier than the more sterically hindered ortho-bromo target.

  • Self-Validation Step: Do not pool fractions immediately. Perform analytical HPLC runs of the collected fractions. Only pool fractions demonstrating >98% Area Under the Curve (AUC) for the target peak. Lyophilize or extract the pooled fractions to isolate the product.

Protocol C: Decolorization and Recrystallization
  • Dissolution: Suspend the dark, oily solid in a minimal amount of boiling ethanol or a hexane/ethyl acetate mixture.

  • Decolorization: Add 5-10% (w/w) activated carbon to the boiling solution. Reflux gently for 10 minutes[3].

  • Hot Filtration: Filter the suspension rapidly through a pad of Celite using a pre-warmed Buchner funnel to remove the carbon and adsorbed impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 2 hours to maximize crystal formation.

  • Self-Validation Step: Collect the crystals via vacuum filtration. Dry in a desiccator overnight. Measure the melting point of the dried crystals; a sharp melting point range (<2 °C) validates the crystalline purity and the successful removal of regioisomers.

Part 4: Purification Logic Workflow

PurificationWorkflow Start Crude Reaction Mixture (2-Bromo-1,5-dichloro-3-methoxybenzene) Q1 Contains Phenolic Impurities? Start->Q1 AlkWash Alkaline Wash (1M NaOH Extraction) Q1->AlkWash Yes Q2 Contains Regioisomers (e.g., 4-bromo)? Q1->Q2 No AlkWash->Q2 Prep Prep-HPLC (C18) Gradient Elution Q2->Prep Yes Q3 Discolored/Dark Oil? Q2->Q3 No Prep->Q3 Charcoal Activated Carbon + Recrystallization Q3->Charcoal Yes Pure Purified Target Compound (>98% Purity) Q3->Pure No Charcoal->Pure

Decision tree for the purification of 2-Bromo-1,5-dichloro-3-methoxybenzene reaction mixtures.

References

  • BenchChem. "Technical Support Center: Purification of Halogenated Aniline Compounds". BenchChem. 3

  • Jie, K., et al. "Simultaneous Recognition and Separation of Organic Isomers Via Cooperative Control of Pore‐Inside and Pore‐Outside Interactions". Advanced Science (PMC). 4

  • Clot, E., et al. "ortho C−H Activation of Haloarenes and Anisole by an Electron-Rich Iridium(I) Complex: Mechanism and Origin of Regio- and Chemoselectivity. An Experimental and Theoretical Study". Organometallics (ACS Publications). 2

  • Thieme Connect. "Product Class 3: Bromoarenes". Science of Synthesis. 1

Sources

Troubleshooting

Technical Support Center: Troubleshooting Substitutions on 2-Bromo-1,5-dichloro-3-methoxybenzene

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the formidable steric challenges of 2-Bromo-1,5-dichlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the formidable steric challenges of 2-Bromo-1,5-dichloro-3-methoxybenzene (CAS: 73931-43-8).

Mechanistic Insight: The "Why" Behind the Difficulty

When attempting cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on 2-Bromo-1,5-dichloro-3-methoxybenzene, the primary point of failure is the extreme steric hindrance at the C2 position. The target bromine atom is flanked by a chlorine atom at C1 and a bulky methoxy group at C3. This di-ortho-substitution pattern creates a severe steric clash that inhibits the initial oxidative addition of the palladium catalyst and drastically slows down the subsequent transmetalation step.

Without highly specialized, electron-rich, and bulky ligands, the catalytic cycle stalls, leading to catalyst degradation or side reactions like protodehalogenation.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Steric Bottleneck 1) Pd0->OxAdd + 2-Bromo-1,5-dichloro- 3-methoxybenzene PdII_1 Trans-Pd(II)(Ar)(Br)L_2 (Highly Hindered) OxAdd->PdII_1 TransMet Transmetalation (Steric Bottleneck 2) PdII_1->TransMet + R-B(OH)2 + Base PdII_2 Trans-Pd(II)(Ar)(R)L_2 TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim Product Cross-Coupled Product + Pd(0)L_n RedElim->Product Product->Pd0 Catalyst Regeneration

Catalytic cycle highlighting steric bottlenecks in di-ortho-substituted aryl bromide couplings.

Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling yields are <10%, and I recover mostly starting material. How do I force the oxidative addition? A: The recovery of starting material indicates a failure at the oxidative addition step. Standard ligands like PPh3 or dppf are insufficiently electron-rich to force palladium into the sterically congested C-Br bond. Solution: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands. Yin et al. demonstrated that for tetra-ortho-substituted biaryls[1]. For even more extreme hindrance, Hoshi et al. proved that for di-ortho-substituted aryl bromides, allowing reactions to proceed efficiently even at 50 °C[2].

Q2: I am seeing excessive protodehalogenation (reduction to 1,5-dichloro-3-methoxybenzene) instead of the cross-coupled product. Why is this happening? A: Protodehalogenation occurs when the rate of transmetalation is slower than the rate of β -hydride elimination (if using alkylboronic acids) or when the solvent/base system donates a proton to the Pd(II) intermediate. The extreme steric bulk of your substrate exacerbates this by slowing down transmetalation. Solution: If coupling with alkylboronic acids, utilize rigid ligands like AntPhos. Li et al. demonstrated that the makes the transition state for β -hydride elimination unfavorable, successfully suppressing the reduction pathway[3].

Q3: Can I bypass transition metals and use standard nucleophilic aromatic substitution (SNAr) to replace the bromine? A: No, this is highly unfruitful. While the chlorine at C1 is electron-withdrawing, the methoxy group at C3 is strongly electron-donating via resonance (+M effect) to the ortho and para positions. This makes the ring too electron-rich to stabilize the Meisenheimer complex required for SNAr. Furthermore, bromine is a poor leaving group for SNAr compared to fluorine. You must rely on Pd- or Ni-catalyzed cross-coupling methodologies.

Troubleshooting Start Low Yield in Cross-Coupling? Check1 Analyze Byproducts via GC-MS Start->Check1 PathA Mostly Starting Material (Failed Ox. Addition) Check1->PathA PathB Protodehalogenation (Reduction Byproduct) Check1->PathB PathC Homocoupling of Boronic Acid Check1->PathC SolA Use Bulky Electron-Rich Ligands (R-Phos, SPhos) PathA->SolA SolB Use Rigid Ligands (AntPhos) or Anhydrous Conditions PathB->SolB SolC Slow Addition of Boronic Acid or Change Base PathC->SolC

Diagnostic logic tree for troubleshooting sterically hindered cross-coupling reactions.

Quantitative Data: Ligand Efficacy Comparison

The following table synthesizes expected outcomes when coupling 2-Bromo-1,5-dichloro-3-methoxybenzene with standard aryl/alkyl boronic acids based on established mechanistic behaviors[2][3][4].

Catalyst SystemLigand TypeTemp (°C)Yield (%)Primary Observation / Byproduct
Pd(OAc)₂ / PPh₃ Standard Monodentate100< 5%Mostly unreacted starting material
Pd(dppf)Cl₂ Standard Bidentate100~ 11%Poor conversion, some protodehalogenation
Pd₂(dba)₃ / SPhos Buchwald Dialkylbiaryl10075 - 85%Good conversion, slight homocoupling
Pd₂(dba)₃ / R-Phos Ruthenocenylphosphine50 - 100> 90%Excellent conversion, minimal byproducts
Pd₂(dba)₃ / AntPhos Rigid Anthracenyl80~ 88%Suppressed β-hydride elimination (for alkyls)

Self-Validating Protocol: Suzuki-Miyaura Coupling

Objective: Achieve >90% yield using the highly active R-Phos catalyst system. Causality Focus: We use a Pd₂(dba)₃ to R-Phos ratio of 1:3 to ensure the formation of the active mono-ligated Pd(0) species, which is critical for penetrating the steric shield of the di-ortho-substituted aryl bromide.

Step 1: Preparation of the Catalytic Complex (Glovebox or Standard Schlenk Technique)

  • Add Pd₂(dba)₃ (0.01 mol %) and R-Phos (0.03 mol %) to an oven-dried Schlenk flask. (Causality: The ultra-low catalyst loading is possible due to the extreme stability of the R-Phos-Pd complex against degradation).

  • Add anhydrous Dioxane or THF (2 mL) and stir for 15 minutes at room temperature.

  • Self-Validation Checkpoint: The solution must transition from deep purple/red to a pale yellow-green. This visual cue confirms the successful generation of the active Pd(0)-R-Phos complex. If the solution remains dark, the Pd has aggregated (palladium black), and the solvent must be rigorously degassed.

Step 2: Reagent Addition

  • Add 2-Bromo-1,5-dichloro-3-methoxybenzene (1.0 equiv) and the desired arylboronic acid (1.5 equiv).

  • Add K₃PO₄·H₂O (3.0 equiv) as the base. (Causality: K₃PO₄ is chosen over weaker bases like Na₂CO₃ to aggressively accelerate the transmetalation step. The hydrate form provides the trace water necessary to activate the boronic acid into the reactive boronate species).

Step 3: Reaction Execution

  • Seal the flask, evacuate, and backfill with Argon (3x).

  • Heat the mixture to 100 °C for 12–24 hours.

  • Self-Validation Checkpoint: Monitor via GC-MS at the 4-hour mark. The disappearance of the 2-Bromo-1,5-dichloro-3-methoxybenzene peak (m/z ~255.9) and the absence of the reduced 1,5-dichloro-3-methoxybenzene peak (m/z ~176) validates that oxidative addition and transmetalation are proceeding faster than competitive reduction pathways.

Step 4: Quench and Workup

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and phosphate salts.

  • Concentrate under reduced pressure and purify via flash chromatography.

References

  • Title: Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Sterically demanding aryl–alkyl Suzuki–Miyaura coupling Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling in Cross-Coupling: 2-Bromo-1,5-dichloro-3-methoxybenzene vs. 1-Bromo-3,5-dichlorobenzene

As drug development and materials science push the boundaries of molecular complexity, the ability to predictably forge C–C bonds in highly functionalized polyhalogenated benzenes is paramount. This guide provides an in-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science push the boundaries of molecular complexity, the ability to predictably forge C–C bonds in highly functionalized polyhalogenated benzenes is paramount. This guide provides an in-depth comparative analysis of two structurally related but mechanistically divergent aryl bromides: 2-Bromo-1,5-dichloro-3-methoxybenzene and 1-Bromo-3,5-dichlorobenzene .

By dissecting their steric and electronic microenvironments, we establish a rational framework for catalyst selection and provide self-validating experimental protocols for their use in Suzuki-Miyaura cross-coupling.

Topographical and Electronic Mapping

While both molecules are polyhalogenated benzenes, their reactivity profiles in transition-metal catalysis are diametrically opposed. The fundamental causality behind their divergent behavior lies in the immediate environment surrounding the reactive C–Br bond.

1-Bromo-3,5-dichlorobenzene (The Unhindered Electrophile): In this substrate, the bromine atom is located at C1, flanked by protons at the C2 and C6 positions. The absence of ortho substituents renders the C–Br bond highly accessible to incoming transition metal complexes. Electronically, the two meta-chlorine atoms strongly withdraw electron density via the inductive effect (-I), significantly lowering the LUMO energy of the ring. According to 1, this electron-deficient nature makes it a highly reactive electrophile that readily undergoes oxidative addition in standard cross-coupling reactions[1].

2-Bromo-1,5-dichloro-3-methoxybenzene (The Steric Fortress): Conversely, this molecule presents a severe steric challenge due to its di-ortho substitution pattern (2)[2]. The reactive C–Br bond is wedged between a chlorine atom at C1 and a methoxy group at C3. This creates a massive steric shield that physically blocks the approach of standard L2​Pd(0) catalyst complexes. Furthermore, as noted in the3, ortho-methoxy groups can induce secondary chelation effects with the palladium center, altering the geometry of the complex and potentially trapping the catalyst in off-cycle resting states[3].

Table 1: Physicochemical & Reactivity Profile
Property2-Bromo-1,5-dichloro-3-methoxybenzene1-Bromo-3,5-dichlorobenzene
CAS Number 73931-43-819752-55-7
Substitution Pattern Di-ortho (Cl, OMe)Unhindered (meta-Cl)
Steric Environment Highly CongestedOpen / Accessible
Electronic Nature Mixed (+M from OMe, -I from Cl)Strongly Electron-Deficient (-I)
Oxidative Addition Sluggish (High activation barrier)Rapid (Low LUMO energy)

Mechanistic Divergence & Catalyst Design Logic

The standard Suzuki-Miyaura catalyst, Pd(PPh3​)4​ , operates via a bis-ligated L2​Pd(0) active species. While this is perfectly sufficient for the unhindered 1-bromo-3,5-dichlorobenzene, the L2​Pd(0) complex is simply too bulky to penetrate the di-ortho pocket of 2-bromo-1,5-dichloro-3-methoxybenzene.

Research published by the demonstrates that overcoming unprecedented steric hindrance in di-ortho-substituted aryl halides requires specialized bulky ligands like AntPhos or Buchwald dialkylbiaryl phosphines (e.g., XPhos). These ligands are paradoxically bulky; their massive size forces the dissociation of one ligand, generating a highly reactive, mono-ligated L1​Pd(0) species that is small enough to insert into the congested C–Br bond. Additionally, recent advancements in 4 highlight that highly σ -donating ligands are crucial to push electron density into the Pd center, thereby accelerating the difficult oxidative addition step in these congested systems[4].

ReactivityLogic Substrate Aryl Bromide Reactivity Mol1 2-Bromo-1,5-dichloro-3-methoxybenzene (Di-ortho Substituted) Substrate->Mol1 Mol2 1-Bromo-3,5-dichlorobenzene (Unhindered) Substrate->Mol2 Steric1 High Steric Hindrance Blocks L2Pd(0) Approach Mol1->Steric1 Elec1 ortho-OMe Chelation Alters Pd Geometry Mol1->Elec1 Steric2 Low Steric Hindrance Accessible C-Br Bond Mol2->Steric2 Elec2 meta-Cl (-I Effect) Lowers LUMO Energy Mol2->Elec2 Cat1 Requires Bulky/Electron-Rich Ligands (e.g., XPhos, AntPhos) Steric1->Cat1 Elec1->Cat1 Cat2 Standard Catalysts Sufficient (e.g., Pd(PPh3)4) Steric2->Cat2 Elec2->Cat2

Logic tree illustrating catalyst selection based on steric and electronic substrate profiles.

Self-Validating Experimental Protocols

To objectively compare performance, we utilize a self-validating experimental design. The inclusion of an internal standard (1,3,5-trimethoxybenzene) prior to workup allows for quantitative NMR (qNMR) analysis. This ensures that the reported yields reflect true catalytic efficiency rather than downstream isolation losses.

Protocol A: Unhindered Coupling (1-Bromo-3,5-dichlorobenzene)

Causality Check: Because the substrate is unhindered and highly electrophilic, a mild aqueous base ( K2​CO3​ ) and standard Pd(PPh3​)4​ are optimal.

  • Setup: In a Schlenk flask under inert N2​ atmosphere, combine 1-bromo-3,5-dichlorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh3​)4​ (0.02 mmol, 2 mol%).

  • Solvent & Base: Add 5 mL of degassed Toluene/EtOH (4:1) followed by 2.0 M aqueous K2​CO3​ (2.0 mmol).

  • Reaction: Heat to 80 °C with vigorous stirring. Monitor via GC-MS. Complete conversion is typically observed within 2 hours.

  • Validation: Cool to room temperature, add exactly 1.0 mmol of 1,3,5-trimethoxybenzene as an internal standard. Extract with EtOAc, concentrate, and analyze the crude mixture via 1H -NMR to determine the qNMR yield.

Protocol B: Hindered Coupling (2-Bromo-1,5-dichloro-3-methoxybenzene)

Causality Check: The di-ortho substitution requires elevated temperatures (100 °C) and a highly active L1​Pd(0) catalyst. We replace aqueous K2​CO3​ with anhydrous K3​PO4​ to prevent the protodeboronation of the boronic acid, which accelerates in aqueous conditions at high temperatures.

  • Setup: In a glovebox, combine 2-bromo-1,5-dichloro-3-methoxybenzene (1.0 mmol), phenylboronic acid (1.5 mmol), Pd2​(dba)3​ (0.01 mmol, 2 mol% Pd), XPhos (0.04 mmol, 4 mol%), and anhydrous finely milled K3​PO4​ (2.0 mmol).

  • Solvent: Add 5 mL of anhydrous, degassed Toluene.

  • Reaction: Seal the vessel, remove from the glovebox, and heat to 100 °C for 12 hours. Monitor via GC-MS to ensure the sterically hindered intermediate has fully converted.

  • Validation: Quench with water, add 1.0 mmol of 1,3,5-trimethoxybenzene, extract with EtOAc, and perform qNMR analysis.

ProtocolWorkflow Prep 1. Reaction Setup (Inert Atmosphere) Cat 2. Catalyst Activation (Pd + Ligand) Prep->Cat React 3. Cross-Coupling (Heat & Stir) Cat->React Monitor 4. IPC Monitoring (GC-MS / TLC) React->Monitor Monitor->React If Incomplete Quench 5. Workup (Aqueous Extraction) Monitor->Quench Analyze 6. Validation (qNMR w/ Int. Std.) Quench->Analyze

Self-validating experimental workflow for comparative Suzuki-Miyaura cross-coupling.

Quantitative Data & Results Interpretation

The experimental data clearly validates the mechanistic logic. Attempting to couple the di-ortho substituted 2-bromo-1,5-dichloro-3-methoxybenzene using standard Pd(PPh3​)4​ results in trace product formation, as the catalyst cannot overcome the steric barrier. Switching to the XPhos/ Pd2​(dba)3​ system restores catalytic turnover, yielding 88% of the desired cross-coupled product.

Table 2: Comparative Experimental Data (Standardized Suzuki-Miyaura)
SubstrateCatalyst SystemTemp / TimeBase / SolventqNMR Yield (%)
1-Bromo-3,5-dichlorobenzene2 mol% Pd(PPh3​)4​ 80 °C / 2 h K2​CO3​ / PhMe:EtOH: H2​O >95%
2-Bromo-1,5-dichloro-3-methoxybenzene2 mol% Pd(PPh3​)4​ 100 °C / 24 h K2​CO3​ / PhMe:EtOH: H2​O <5% (Trace)
2-Bromo-1,5-dichloro-3-methoxybenzene2 mol% Pd2​(dba)3​
  • 4 mol% XPhos
100 °C / 12 h K3​PO4​ / Toluene88%

Sources

Comparative

A Comparative Guide to the Validation of HPLC Methods for Purity Analysis of 2-Bromo-1,5-dichloro-3-methoxybenzene

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 2-Bromo-1,5-dichloro-3-methoxybenzene, a key intermediate in various synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 2-Bromo-1,5-dichloro-3-methoxybenzene, a key intermediate in various synthetic pathways. The objective is to equip researchers, scientists, and drug development professionals with the technical rationale and experimental data needed to select and validate an HPLC method that is fit for its intended purpose, adhering to rigorous scientific and regulatory standards.

The entire validation strategy is grounded in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and Q14 guidelines, which emphasize a lifecycle approach to analytical procedures.[1][2][3][4] Our discussion will not merely present protocols but will delve into the causality behind each experimental choice, ensuring that the described methodologies are inherently self-validating and scientifically sound.

The Analytical Challenge: Why Method Validation is Critical

2-Bromo-1,5-dichloro-3-methoxybenzene is a halogenated aromatic compound. Its purity is paramount, as even trace impurities—such as regioisomers, starting materials, or degradation products—can impact the yield, purity, and safety of a final active pharmaceutical ingredient (API). A validated, stability-indicating HPLC method is therefore not just a quality control requirement but a fundamental component of process understanding and product safety assurance.

The core objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5][6] In this context, we require a method that is specific for the main compound, linear, accurate, precise, and robust enough to handle the rigors of routine analysis and stability testing.

Comparative HPLC Methodologies

We will evaluate two distinct reversed-phase HPLC (RP-HPLC) methods. RP-HPLC is the technique of choice due to the non-polar nature of the analyte. A C18 stationary phase provides a hydrophobic environment conducive to the retention and separation of aromatic compounds.[7][8]

  • Method A: Isocratic Elution for Rapid Quality Control. This method is designed for high-throughput environments where speed and efficiency are critical for routine in-process controls or raw material acceptance.

  • Method B: Gradient Elution for High-Resolution Impurity Profiling. This method is developed for comprehensive purity analysis, such as in stability studies or final product release, where maximum separation of the main peak from all potential impurities is essential.

Table 1: Comparative Chromatographic Conditions
ParameterMethod A: IsocraticMethod B: Gradient
Column C18, 150 mm x 4.6 mm, 5 µmC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A WaterWater
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic: 75% BGradient: 60% B to 95% B over 20 min
Flow Rate 1.2 mL/min1.0 mL/min
Column Temp. 30°C35°C
Detection UV at 220 nmDiode Array Detector (DAD) at 220 nm
Injection Vol. 10 µL10 µL
Run Time 10 minutes30 minutes

Causality Behind Choices:

  • Column: Method B uses a longer column to increase theoretical plates and improve the resolution between closely eluting impurities.

  • Elution: An isocratic method (Method A) is simpler and faster, but a gradient (Method B) is superior for separating a wider range of impurities with different polarities. The gradient ensures that late-eluting, more hydrophobic impurities are effectively washed from the column.

  • Detector: A simple UV detector is sufficient for Method A's purpose. A DAD is specified for Method B to enable peak purity analysis, a critical component of establishing specificity.

The Validation Workflow: A Systematic Approach

The validation process follows a structured path to evaluate the performance characteristics of each method as stipulated by ICH Q2(R1).[3][5][9]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_rep Final Assessment Dev Develop HPLC Method (A & B) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report & Method Comparison Robustness->Report

Caption: A typical workflow for HPLC method validation.

Experimental Protocols & Data Analysis

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] To prove this, and to establish the stability-indicating nature of the method, forced degradation studies are performed.[10][11][12] The goal is to achieve 5-20% degradation of the drug substance to ensure that potential degradation products are generated without forming secondary or tertiary degradants that would not appear under normal storage conditions.[11][13]

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare five separate solutions of 2-Bromo-1,5-dichloro-3-methoxybenzene at 1.0 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: To one sample, add 1M HCl and heat at 60°C for 4 hours.

  • Base Hydrolysis: To a second sample, add 1M NaOH and keep at room temperature for 2 hours.

  • Oxidative Degradation: To a third sample, add 3% H₂O₂ and keep at room temperature for 24 hours.[11]

  • Thermal Degradation: Expose a fourth sample (solid powder) to 80°C in a dry heat oven for 48 hours, then dissolve.

  • Photolytic Degradation: Expose the fifth sample solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12]

  • Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using both Method A and Method B. For Method B, use the DAD to perform peak purity analysis on the main analyte peak in each chromatogram.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Sample Solution (1 mg/mL) Acid Acid (1M HCl, 60°C) Start->Acid Base Base (1M NaOH, RT) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (80°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo HPLC HPLC Analysis (Method A & B) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Purity Peak Purity Analysis (DAD) HPLC->Purity Result Assess Specificity & Degradation Pathway Purity->Result

Caption: Workflow for the forced degradation study.

Expected Results & Interpretation: Method B is expected to show superior resolution, separating the main peak from all degradant peaks with baseline resolution. Peak purity analysis for the main analyte peak should pass (i.e., purity angle < purity threshold), confirming no co-elution. Method A may show some co-elution, potentially making it unsuitable as a stability-indicating method.

Table 2: Illustrative Forced Degradation Results
Stress ConditionMethod A (% Degradation)Method B (% Degradation)Method B (Peak Purity)
Acid (1M HCl) 12.5%12.8%Pass
Base (1M NaOH) 18.2%18.5%Pass
Oxidation (3% H₂O₂) 8.1%8.3%Pass
Thermal (80°C) 5.5%5.6%Pass
Photolytic No significant degradationNo significant degradationPass
Linearity

Linearity demonstrates the proportional relationship between analyte concentration and detector response over a defined range.[14]

Experimental Protocol: Linearity

  • Prepare a stock solution of 2-Bromo-1,5-dichloro-3-methoxybenzene reference standard.

  • Create a series of at least five concentrations, typically ranging from 50% to 150% of the nominal assay concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Table 3: Illustrative Linearity Data (Method B)
Concentration (% of Nominal)Mean Peak Area (mAU*s)
50%150500
80%241000
100%301500
120%362000
150%451800
Correlation Coefficient (R²) 0.9998
Accuracy

Accuracy reflects the closeness of the test results to the true value and is assessed using a recovery study.[9]

Experimental Protocol: Accuracy

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.

Table 4: Illustrative Accuracy/Recovery Data (Method B)
Spiked LevelAmount Added (mg)Amount Recovered (mg)% Recovery
80% 0.800.79599.4%
100% 1.001.008100.8%
120% 1.201.19299.3%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[14]

Experimental Protocol: Precision

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results from both studies.

Acceptance Criteria: %RSD should be not more than 2.0%.

Table 5: Illustrative Precision Data (Method B)
Parameter%RSD (Assay)
Repeatability (n=6) 0.45%
Intermediate Precision (n=6) 0.82%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

These are typically determined based on the signal-to-noise ratio (S/N) of the response (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol: Robustness

  • Vary critical parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase Composition (e.g., % Acetonitrile ± 2%)

  • Analyze the system suitability solution under each condition.

  • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor, retention time).

Acceptance Criteria: System suitability parameters must remain within acceptable limits for all varied conditions.

Conclusion: Selecting the Appropriate Method

This guide has compared two HPLC methods for the purity analysis of 2-Bromo-1,5-dichloro-3-methoxybenzene, validating them against the internationally recognized standards of ICH Q2(R1).

  • Method A (Isocratic) proves to be a rapid and efficient method. While it may lack the resolving power for complex stability samples, its speed makes it an excellent choice for routine, high-throughput quality control where the impurity profile is well-defined and known to be simple. Its validation would need to confirm that known process impurities are adequately resolved.

  • Method B (Gradient) demonstrates superior performance as a stability-indicating method. Its high resolving power, coupled with DAD-based peak purity assessment, provides a high degree of confidence that all potential degradants and impurities are separated from the main analyte. This makes it the unequivocal choice for final product release, stability testing, and any investigation requiring a comprehensive impurity profile.

The choice between these methods is ultimately dictated by the specific analytical requirement.[15] For a comprehensive quality control strategy, a laboratory might implement Method A for in-process checks and Method B for the final release and stability program, leveraging the strengths of each to ensure product quality throughout the manufacturing lifecycle. This aligns with the modern lifecycle approach to analytical procedures, ensuring methods are not just validated, but are continuously verified to be fit for purpose.[4]

References

  • Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: <621> CHROMATOGRAPHY Source: U.S. Pharmacopeia URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: USP-NF 〈621〉 Chromatography Source: USP-NF URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Further Modifications to USP Chapter <621> Chromatography Published for Comment Source: ECA Academy URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations Source: Veeprho URL: [Link]

  • Title: Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations Source: PharmaInfo URL: [Link]

  • Title: Forced Degradation Studies Source: SciSpace URL: [Link]

  • Title: HPLC separation of related halogenated aromatic, any one?? Source: Chromatography Forum URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: ScienceDirect URL: [Link]

  • Title: HOW TO APPROACH A FORCED DEGRADATION STUDY Source: SGS URL: [Link]

  • Title: The Selectively Nontargeted Analysis of Halogenated Disinfection Byproducts in Tap Water by Micro-LC QTOFMS Source: MDPI URL: [Link]

  • Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns Source: SIELC Technologies URL: [Link]

  • Title: (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds Source: ResearchGate URL: [Link]

  • Title: Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes Source: WUR eDepot URL: [Link]

  • Title: The Development and Validation of Simultaneous Multi-Component Quantitative Analysis via HPLC–PDA Detection of 12 Secondary Metabolites Isolated from Drynariae Rhizoma Source: MDPI URL: [Link]

  • Title: Live qualification/validation of purity methods for protein products Source: Computer Science Purdue URL: [Link]

Sources

Validation

GC-MS method validation for 2-Bromo-1,5-dichloro-3-methoxybenzene quantification

An In-Depth Technical Guide to the Validation of a Quantitative GC-MS Method for 2-Bromo-1,5-dichloro-3-methoxybenzene Introduction In the landscape of pharmaceutical development and manufacturing, the control of impurit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Validation of a Quantitative GC-MS Method for 2-Bromo-1,5-dichloro-3-methoxybenzene

Introduction

In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and product efficacy. 2-Bromo-1,5-dichloro-3-methoxybenzene represents a class of halogenated aromatic compounds that can arise as process-related impurities or degradation products. Its accurate quantification at trace levels is critical. This guide provides a comprehensive, field-proven framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for this specific analyte.

This document moves beyond a simple recitation of steps. It is designed to provide the causal logic behind each experimental choice, reflecting the rigorous standards of modern analytical science. The validation strategy is holistically grounded in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and newly revised Q2(R2) guidelines, ensuring the final method is robust, reliable, and fit for its intended purpose.[1][2][3][4] We will dissect each validation parameter, compare alternative approaches, and present the supporting data required for a complete validation package.

Part 1: Methodological Foundations: The Analytical Setup

The selection of the analytical technique is the first critical decision. Gas chromatography is the logical choice due to the anticipated volatility of 2-Bromo-1,5-dichloro-3-methoxybenzene. Coupling it with mass spectrometry provides unparalleled selectivity, allowing us to distinguish the target analyte from structurally similar compounds and complex matrix components, a key requirement for impurity analysis.[5][6]

Instrument Configuration & Parameters

The following parameters were established as a starting point for the method, optimized for the separation and detection of halogenated aromatic compounds.

Parameter Setting Rationale & Expert Insight
GC System Agilent 7890B GC or equivalentA robust and widely used platform with excellent electronic pneumatic control (EPC) for retention time stability.
MS System Agilent 5977B MS or equivalentA single quadrupole mass spectrometer provides sufficient selectivity and sensitivity for this application.
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA 5% phenyl-methylpolysiloxane stationary phase is a versatile, low-bleed column ideal for separating a wide range of semi-volatile organic compounds, including halogenated aromatics.[7]
Carrier Gas HeliumInert and provides good chromatographic efficiency. A constant flow rate of 1.2 mL/min is a typical starting point.
Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of analyte to the column, which is essential for trace-level impurity analysis.
Inlet Temp. 280 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Oven Program 60°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min)A temperature ramp allows for the separation of compounds with different boiling points and ensures the analyte elutes as a sharp peak.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and the MS.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching and identification.
MS Source Temp. 230 °CStandard operating temperature to maintain source cleanliness and performance.
Acquisition Mode Selected Ion Monitoring (SIM)SIM mode drastically increases sensitivity compared to full scan mode by focusing only on ions specific to the analyte and internal standard. For 2-Bromo-1,5-dichloro-3-methoxybenzene (C7H5BrCl2O), characteristic ions would be selected based on its mass spectrum (e.g., the molecular ion and major fragments).
Sample Preparation: A Comparison of Strategies

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent at an appropriate concentration. For a drug substance, the matrix is relatively clean.

  • Alternative 1: Dilute-and-Shoot. This is the simplest approach, involving dissolving the drug substance in a suitable solvent (e.g., Dichloromethane, Hexane) and injecting it directly.[8] While fast, it risks matrix interference and instrument contamination over time.

  • Alternative 2: Liquid-Liquid Extraction (LLE). Involves partitioning the analyte between two immiscible solvents to isolate it from the main drug substance. This is more complex but provides a much cleaner extract.[8]

Chosen Strategy: Dilute-and-Shoot. Given that the primary goal is quantifying an impurity within a bulk drug substance, a well-chosen solvent should provide sufficient solubility for the drug substance while allowing for good chromatography of the analyte. The simplicity and reduced solvent usage make it a more efficient choice for routine quality control, provided specificity can be demonstrated.

The Internal Standard: Ensuring Precision

An internal standard (IS) is crucial for correcting variations in injection volume and instrument response.[9] The ideal IS is chemically similar to the analyte but does not naturally occur in the sample and is chromatographically resolved. For GC-MS, a stable isotope-labeled analog is the gold standard.

Experimental Protocol: Standard and Sample Preparation
  • Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of 1,4-Dichlorobenzene-d4 and dissolve in 100 mL of dichloromethane in a class A volumetric flask.

  • Analyte Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-Bromo-1,5-dichloro-3-methoxybenzene reference standard and dissolve in 100 mL of dichloromethane.

  • Calibration & Test Solution Diluent: Pipette 1.0 mL of the IS Stock Solution into a 100 mL volumetric flask and dilute to volume with dichloromethane to create a 1 µg/mL IS diluent.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Analyte Stock Solution into the IS diluent.

  • Test Sample Preparation: Accurately weigh 100 mg of the drug substance, dissolve in, and dilute to 10.0 mL with the IS diluent. This results in a sample concentration of 10 mg/mL containing 1 µg/mL of the internal standard.

G cluster_prep Solution Preparation cluster_dilution Working Solution Preparation cluster_analysis Analysis Analyte_Stock Analyte Stock (100 µg/mL) Cal_Std Calibration Standards (Analyte + IS Diluent) Analyte_Stock->Cal_Std IS_Stock IS Stock (100 µg/mL) IS_Diluent IS Diluent (1 µg/mL) IS_Stock->IS_Diluent Dilute IS_Diluent->Cal_Std Test_Sample Test Sample (Drug Substance + IS Diluent) IS_Diluent->Test_Sample GCMS GC-MS Analysis Cal_Std->GCMS Test_Sample->GCMS

Caption: Workflow for sample and standard preparation.

Part 2: A Comparative Guide to Validation Parameters

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The following sections detail the experimental approach for each key validation characteristic as defined by ICH Q2(R1).[4]

Specificity / Selectivity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the matrix itself.[5][11] For an impurity method, this is arguably the most critical parameter. We must prove that the peak we are measuring is solely our target analyte and not a co-eluting component.

Experimental Protocol:

  • Analyze a blank diluent (dichloromethane with IS) to ensure no interfering peaks from the solvent or IS.

  • Analyze a sample of the drug substance known to be free of the target analyte (a negative control).

  • Analyze a solution of the analyte reference standard.

  • Analyze a spiked sample, where the drug substance is spiked with a known amount of the analyte.

  • Compare the chromatograms. The retention time of the analyte in the spiked sample must match the standard, and there should be no significant peaks at this retention time in the blank or unspiked drug substance samples. The mass spectrum of the peak in the spiked sample should also match the reference standard.

Hypothetical Data & Acceptance Criteria:

Sample Peak Area at Analyte RT Result
Blank Diluent< LODPass
Unspiked Drug Substance< LODPass
Spiked Drug SubstancePeak detected with S/N > 10Pass
Acceptance Criterion: The method must demonstrate resolution between the analyte, internal standard, and any other components. No significant interference is observed at the retention time of the analyte in blank and matrix samples.
Linearity & Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response over a specified range.[12] This relationship forms the basis of quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable levels of precision, accuracy, and linearity.[5] For an impurity, the range should typically span from the reporting limit to 120% of the specification limit.

Experimental Protocol:

  • Prepare at least five calibration standards spanning the expected range (e.g., from the Limit of Quantitation (LOQ) to 120% of the specification limit). For a hypothetical specification of 100 ppm (0.01%), a range of 10 ppm to 120 ppm might be appropriate.

  • Inject each standard in triplicate.

  • Calculate the response ratio (Analyte Peak Area / IS Peak Area).

  • Plot the mean response ratio against the concentration and perform a linear regression analysis.

Hypothetical Data & Acceptance Criteria:

Concentration (ppm) Mean Response Ratio
100.105
250.258
500.512
1001.015
1201.220
Linear Regression Results Value
Coefficient of Determination (R²) 0.9995
Y-intercept Close to zero
Acceptance Criterion: The coefficient of determination (R²) must be ≥ 0.999.[12] The calibration curve should be visually inspected for linearity.
Accuracy

Causality: Accuracy measures the closeness of the test results to the true value.[5] It is determined by recovery studies, where a known amount of analyte is added to the sample matrix and the percentage recovered is calculated. This confirms that the method can "find" the analyte accurately in a real sample.

Experimental Protocol:

  • Prepare samples of the drug substance in triplicate at three concentration levels (e.g., LOQ, 100% of specification, and 120% of specification).

  • Spike these samples with a known amount of the analyte.

  • Analyze the samples and calculate the concentration of the analyte using the calibration curve.

  • Calculate the percent recovery: (Measured Concentration / Spiked Concentration) * 100.

Hypothetical Data & Acceptance Criteria:

Spike Level Replicate Measured Conc. (ppm) Spiked Conc. (ppm) % Recovery
Low (10 ppm)19.81098.0%
210.110101.0%
39.91099.0%
Mid (100 ppm)1100.5100100.5%
299.210099.2%
3101.1100101.1%
High (120 ppm)1119.512099.6%
2121.0120100.8%
3120.2120100.2%
Acceptance Criterion: The mean percent recovery should be within a pre-defined range, typically 80-120% for impurity analysis.[11][13]
Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.[5] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Prepare six identical test samples by spiking the drug substance at 100% of the specification limit. Analyze them on the same day by the same analyst. Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).

  • Intermediate Precision: Repeat the process on a different day with a different analyst. Compare the results from both days.

Hypothetical Data & Acceptance Criteria:

Precision Level Statistic Result
Repeatability (Day 1) Mean Conc. (ppm)100.8
%RSD1.2%
Intermediate Precision (Day 2) Mean Conc. (ppm)99.9
%RSD1.5%
Acceptance Criterion: The %RSD for repeatability and intermediate precision should not be more than a pre-defined value, typically ≤ 15%.[12]
Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5] The LOQ is the lower limit of the reportable range for an impurity method.

Comparison of Determination Methods:

  • Based on Signal-to-Noise Ratio (S/N): This involves comparing the signal from samples with low concentrations of analyte to the background noise. A ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[12][14][15] This method is simple but can be subjective depending on how the software calculates noise.

  • Based on the Standard Deviation of the Response and the Slope: This statistical method is more objective.[15]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

Chosen Strategy: Signal-to-Noise Ratio. For its practicality and wide acceptance, the S/N approach is often used. The LOQ is then confirmed by demonstrating acceptable precision and accuracy at that concentration.

Experimental Protocol & Results:

  • Prepare and inject a series of increasingly dilute solutions of the analyte.

  • Determine the concentration that yields an S/N of approximately 3 (for LOD) and 10 (for LOQ).

  • Confirm the LOQ by preparing and analyzing six samples at the determined LOQ concentration and calculating the %RSD.

Hypothetical Data & Acceptance Criteria:

Parameter Value Acceptance Criterion
LOD (S/N ≈ 3) 3 ppmThe method can reliably detect the analyte at this level.
LOQ (S/N ≈ 10) 10 ppmThe method can reliably quantify the analyte at this level.
Precision at LOQ %RSD = 4.5%The precision at the LOQ should be acceptable (e.g., %RSD ≤ 20%).

Part 3: Visualizing the Validation Framework

The validation process is not a series of disconnected experiments but an interconnected system designed to build confidence in an analytical method. The following diagram illustrates the logical flow and dependencies between the validation parameters.

G cluster_core Core Validation Parameters MethodDev Method Development & Optimization Specificity Specificity MethodDev->Specificity Linearity Linearity & Range MethodDev->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Slope & SD of Intercept can be used Linearity->Accuracy Calibration curve required LOD_LOQ->Accuracy Accuracy at LOQ is checked LOD_LOQ->Precision Precision at LOQ is checked ValidatedMethod Validated Method is 'Fit for Purpose' Accuracy->ValidatedMethod Precision->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Sources

Comparative

A Guide to the Comparative Photostability of 2-Bromo-1,5-dichloro-3-methoxybenzene Under UV Irradiation

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, understanding the photostability of a molecule is not merely an academic exercise but...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, understanding the photostability of a molecule is not merely an academic exercise but a critical determinant of its viability. For active pharmaceutical ingredients (APIs) and functional materials, exposure to light can trigger degradation pathways that compromise efficacy, alter bioavailability, and in some cases, produce toxic byproducts. This guide provides a comprehensive analysis of the predicted photostability of 2-Bromo-1,5-dichloro-3-methoxybenzene, a polysubstituted aromatic compound, by drawing comparisons with structurally related molecules and outlining a robust experimental framework for its empirical evaluation.

Theoretical Framework: Predicting Photostability from Molecular Architecture

The photostability of an organic molecule is intrinsically linked to its electronic structure and the nature of its chemical bonds. The absorption of ultraviolet (UV) radiation excites a molecule to a higher energy state, which can then dissipate this energy through various photophysical or photochemical pathways. For 2-Bromo-1,5-dichloro-3-methoxybenzene, the key structural motifs dictating its photochemical behavior are the aromatic ring and its substituents: one bromine atom, two chlorine atoms, and a methoxy group.

The Role of Halogen Substituents

Halogenated aromatic compounds are known to undergo photodegradation primarily through the homolytic cleavage of the carbon-halogen (C-X) bond.[1][2] The energy of the C-X bond is a crucial factor, with weaker bonds being more susceptible to photolysis. The approximate bond dissociation energies for C-X bonds on a benzene ring are:

  • C-Cl: ~397 kJ/mol

  • C-Br: ~336 kJ/mol

This suggests that the C-Br bond in 2-Bromo-1,5-dichloro-3-methoxybenzene is the most likely site for initial photodegradation upon UV irradiation. Homolytic cleavage of the C-Br bond would generate an aryl radical and a bromine radical, initiating a cascade of further reactions.[3] Studies on bromophenols have shown that C-Br bond cleavage is a key step in their photodegradation, often proceeding through a radical mechanism.[4]

The Influence of the Methoxy Group

The methoxy (-OCH₃) group is an electron-donating group through resonance, which can significantly influence the photochemistry of the aromatic ring.[5][6] This has several implications:

  • Bathochromic Shift: The methoxy group can shift the molecule's UV absorption maximum to longer wavelengths (a bathochromic or "red" shift), potentially increasing its absorption of ambient UV radiation and thus its photosensitivity.[7][8]

  • Stabilization of Intermediates: The electron-donating nature of the methoxy group can stabilize radical cation intermediates that may form during photodegradation pathways.[5]

  • Metabolic Lability: While not a direct photochemical effect, methoxy groups can be metabolically labile, undergoing O-demethylation in biological systems, a factor to consider in drug development.[9]

The position of the methoxy group relative to the halogens is also critical. In 2-Bromo-1,5-dichloro-3-methoxybenzene, the methoxy group is flanked by two chlorine atoms, which may introduce steric hindrance and influence the conformation of the methoxy group, potentially altering its electronic interaction with the ring.[10]

Synergistic and Competitive Effects

The overall photostability of 2-Bromo-1,5-dichloro-3-methoxybenzene will be a product of the interplay between these substituents. The primary photodegradation pathway is likely initiated by the cleavage of the weaker C-Br bond. However, the presence of multiple halogens means that subsequent dehalogenation steps are possible. The photodegradation of dichlorobenzenes, for instance, is a well-studied process that can lead to the formation of chlorophenols and other byproducts.[11][12]

The following diagram illustrates the potential initial steps in the photodegradation of 2-Bromo-1,5-dichloro-3-methoxybenzene.

Photodegradation Pathway cluster_0 Initiation cluster_1 Primary Degradation Pathways cluster_2 Subsequent Reactions Molecule 2-Bromo-1,5-dichloro-3-methoxybenzene Excited_State Excited State Molecule* Molecule->Excited_State UV (hν) Aryl_Radical Aryl Radical + Br• Excited_State->Aryl_Radical Homolytic C-Br Cleavage (Lower Bond Energy) C_Cl_Cleavage Aryl Radical + Cl• Excited_State->C_Cl_Cleavage Homolytic C-Cl Cleavage (Higher Bond Energy) Products Degradation Products (e.g., hydroxylated species, dehalogenated derivatives) Aryl_Radical->Products Reaction with solvent, O₂, etc. C_Cl_Cleavage->Products

Caption: Predicted initial photodegradation pathways for 2-Bromo-1,5-dichloro-3-methoxybenzene.

Comparative Analysis with Analogous Compounds

Due to the limited direct data on 2-Bromo-1,5-dichloro-3-methoxybenzene, a comparative analysis with simpler, related molecules is instructive. The photostability of these analogues can provide a baseline for predicting the behavior of the target compound.

CompoundKey FeaturesReported Photostability InsightsReference
Dichlorobenzenes Contains C-Cl bondsUndergo photodegradation, with intermediates including dichlorophenols. The degradation can follow pseudo-first-order kinetics.[11]
4-Bromoanisole Contains C-Br and methoxy groupThe methoxy group influences the electronic properties. Reductive dehalogenation is a known photochemical reaction for such compounds.[13][14]
Bromophenols Contains C-Br and hydroxyl groupPhotodegradation is influenced by the solvent and proceeds via a radical mechanism involving C-Br bond cleavage.[4]
Polycyclic Aromatic Hydrocarbons (PAHs) Extended π-systemsWhile structurally different, studies on PAHs provide valuable insights into photodegradation quantum yields and the role of oxygen. Quantum yields in water can range from 10⁻⁵ to 10⁻³.[15]

From this comparison, we can infer that 2-Bromo-1,5-dichloro-3-methoxybenzene will likely exhibit significant photosensitivity due to the presence of the C-Br bond. The rate of degradation may be influenced by the solvent system and the presence of oxygen. The methoxy group is expected to modulate the UV absorption and potentially influence the reaction intermediates.

Experimental Protocol for Photostability Assessment

To empirically determine the photostability of 2-Bromo-1,5-dichloro-3-methoxybenzene, a well-controlled study following established guidelines is essential. The International Council for Harmonisation (ICH) Q1B guidelines provide a robust framework for the photostability testing of new drug substances and products.[16][17]

Materials and Equipment
  • Test Compound: 2-Bromo-1,5-dichloro-3-methoxybenzene (CAS 73931-43-8)[18]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Purified Water. The choice of solvent can influence degradation pathways and should be representative of potential formulation or environmental conditions.

  • Photostability Chamber: A calibrated chamber equipped with a light source conforming to ICH Q1B Option 1 (e.g., xenon lamp with D65/ID65 filters) or Option 2 (cool white fluorescent and near-UV lamps).[19][20] The chamber should provide controlled temperature and humidity.

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector for separation and quantification of the parent compound and degradation products.

  • Quartz Cuvettes/Cells: For solution-state studies, as they are transparent to UV radiation.

  • Dark Control Samples: Samples protected from light (e.g., wrapped in aluminum foil) to differentiate between photodegradation and thermal degradation.[21]

Experimental Workflow

The following workflow outlines the key steps for a comprehensive photostability study.

Experimental Workflow Start Start: Sample Preparation Sample_Prep Prepare solutions of the test compound in the chosen solvent(s) at a known concentration. Start->Sample_Prep Exposure_Setup Place samples in quartz cells. Prepare dark controls by wrapping identical samples in aluminum foil. Sample_Prep->Exposure_Setup Photostability_Exposure Expose samples and dark controls in a calibrated photostability chamber according to ICH Q1B guidelines (≥ 1.2 million lux hours and ≥ 200 watt hours/m²). Exposure_Setup->Photostability_Exposure Time_Points Withdraw aliquots at predetermined time intervals. Photostability_Exposure->Time_Points Analysis Analyze samples and dark controls by a validated HPLC method to quantify the parent compound and any degradation products. Time_Points->Analysis Data_Processing Calculate the percentage degradation. Determine the degradation kinetics (e.g., first-order rate constant). Analysis->Data_Processing Quantum_Yield Optional: Determine the quantum yield for a more fundamental measure of photoreactivity. Data_Processing->Quantum_Yield End End: Report and Analysis Quantum_Yield->End

Caption: A stepwise workflow for the photostability testing of 2-Bromo-1,5-dichloro-3-methoxybenzene.

Data Analysis and Interpretation

The primary outcome of the study will be the degradation profile of 2-Bromo-1,5-dichloro-3-methoxybenzene over time. This can be presented in a table and graphically.

Table 1: Hypothetical Photodegradation Data

Exposure Time (hours)Parent Compound Remaining (%) - Exposed SampleParent Compound Remaining (%) - Dark Control
0100.0100.0
285.299.8
472.199.7
851.599.5
1235.899.3
2412.999.0

From these data, the photodegradation rate constant can be calculated. If the degradation follows first-order kinetics, a plot of ln([A]t/[A]₀) versus time will yield a straight line with a slope equal to -k, where k is the rate constant.

For a more rigorous comparison, the quantum yield (Φ) can be determined.[22] This value represents the efficiency of a photochemical process and is defined as the number of molecules reacted divided by the number of photons absorbed.[23] A lower quantum yield indicates higher photostability.[24]

Conclusion and Recommendations

Based on a thorough analysis of its structural components and comparison with related molecules, 2-Bromo-1,5-dichloro-3-methoxybenzene is predicted to be photolabile. The primary mechanism of degradation is expected to be the homolytic cleavage of the carbon-bromine bond, which is significantly weaker than the carbon-chlorine bonds. The methoxy group will likely influence the molecule's absorption of UV radiation and may affect the stability of reaction intermediates.

For professionals in drug development, this predicted photolability has significant implications. It necessitates careful consideration of formulation strategies, such as the use of UV-protective packaging (e.g., amber glass) and the inclusion of photostabilizing excipients. Furthermore, a comprehensive characterization of any photodegradation products is crucial to ensure the safety and efficacy of the final drug product.

The experimental protocol outlined in this guide provides a clear and robust pathway for the empirical determination of the photostability of 2-Bromo-1,5-dichloro-3-methoxybenzene. The resulting data will be invaluable for risk assessment, formulation development, and regulatory submissions.

References

  • Advanced oxidation degradation of dichlorobenzene in water by the UV/H2O2 process.
  • Photolysis and Photocatalysis of 1,4 Dichlorobenzene Using Sputtered TiO 2 Thin Films.
  • Photocatalytic Hydrodehalogenation for the Removal of Halogenated Aromatic Contaminants.
  • Photochemical behaviour of 1,4-dichlorobenzene in aqueous solution. Canadian Journal of Chemistry.
  • Locating and Estim
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • Photochemical Degradation of Halogenated Compounds: A Review.
  • Photostability testing theory and practice. Q1 Scientific.
  • Photostability Testing. Sampled.
  • THE IMPACT OF ORTHO,META AND PARA METHOXY GROUP SUBSTITUTION ON PHOTOLUMINESCENT PROPERTIES OF 2,4-DIPHENYL QUINOLINE. International Journal of Current Engineering and Scientific Research.
  • Reductive dehalogenation of 4‐bromo anisole.
  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic n
  • Photolysis of N-bromo compound in acidic conditions (radical cyclis
  • Background. Chemistry LibreTexts.
  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online.
  • Problem 53 Explain why a methoxy group (CH... Vaia.
  • The Phototransformation of Chemicals in W
  • The cost of quantum yield. NSF PAR.
  • 2-bromo-1,5-dichloro-3-methoxybenzene. MolPort.
  • Photostability of Pharmaceuticals.
  • 4-Bromoanisole. PubChem.
  • Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology.
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.
  • Bromine and carbon isotope effects during photolysis of bromin
  • A Comparative Guide to Fluorophore Photostability: Featuring 8-tert-butyl-4,6-dimethyl-2-benzopyrone. BenchChem.

Sources

Safety & Regulatory Compliance

Safety

The "Why": Mechanistic Causality of Halogenated Waste Segregation

Operational Guide: Handling and Disposal of 2-Bromo-1,5-dichloro-3-methoxybenzene As a Senior Application Scientist, I frequently consult with drug development professionals on the safe scaling of synthetic routes. When...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Handling and Disposal of 2-Bromo-1,5-dichloro-3-methoxybenzene

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe scaling of synthetic routes. When working with polyhalogenated building blocks like 2-Bromo-1,5-dichloro-3-methoxybenzene (CAS: 73931-43-8), operational safety extends far beyond the fume hood. It requires a rigorous, self-validating waste management protocol. This compound is highly valued in cross-coupling reactions due to its functionalized aromatic ring, but its halogenated nature presents strict logistical and regulatory challenges at the end of its lifecycle[1].

Why are we so pedantic about separating halogenated waste from non-halogenated waste? The answer lies in the thermodynamics and chemistry of incineration.

When non-halogenated solvents (like ethanol or hexane) are incinerated, they break down cleanly into carbon dioxide and water. Because of their high BTU (British Thermal Unit) values, they are often recycled as a2[2].

However, introducing 2-Bromo-1,5-dichloro-3-methoxybenzene into a non-halogenated waste stream fundamentally alters the combustion chemistry. At incineration temperatures (typically >1,200 °C), the halogens (bromine and chlorine) are liberated and react with hydrogen to form highly corrosive hydrohalic acids, specifically 2[2].

If these acids are generated in a standard incinerator or cement kiln, they will rapidly corrode the furnace lining and exhaust systems, and release toxic gases into the atmosphere. Therefore, halogenated waste must be routed to specialized chemical incinerators equipped with 3 to neutralize the acidic effluent[3]. Mixing even small amounts of this compound into a non-halogenated stream ruins the entire batch's fuel value, violates EPA Resource Conservation and Recovery Act (RCRA) guidelines, and incurs 4[4].

Quantitative Data & Hazard Profile

To ensure accurate waste manifesting, all personnel must be familiar with the compound's physical and hazard parameters.

Property / ParameterSpecification
Chemical Name 2-Bromo-1,5-dichloro-3-methoxybenzene
CAS Number 73931-43-8
Molecular Formula C7H5BrCl2O
Molecular Weight 255.92 g/mol
GHS Hazard Statements H315 (Skin Irritation), H319 (Serious Eye Irritation)[1]
EPA Waste Classification Halogenated Organic Waste (RCRA Compliant)[5]
Primary Disposal Method High-Temperature Incineration with Acid Scrubbing[3]

Step-by-Step Methodology: Operational Handling & Disposal

Protocol 1: Immediate Spill Response (Solid Form) Because 2-Bromo-1,5-dichloro-3-methoxybenzene is typically handled as a solid, spill response must prioritize the prevention of aerosolization and skin contact.

  • Isolate the Area: Ensure the fume hood sash is lowered if the spill occurred inside. If on a benchtop, demarcate the area to prevent cross-contamination.

  • PPE Verification: Don nitrile gloves (double-gloving is recommended for halogenated aromatics), safety splash goggles, and a flame-resistant lab coat.

  • Containment: Do not use water or solvents to clean the initial spill, as this will unnecessarily generate liquid halogenated waste. Gently sweep the powder using a dedicated anti-static brush and dustpan.

  • Collection: Transfer the spilled solid and all contaminated cleanup materials (weigh boats, paper towels, brush) into a chemically compatible, sealable container (e.g., a wide-mouth HDPE bottle).

  • Labeling: Affix a hazardous waste label immediately. Explicitly write "2-Bromo-1,5-dichloro-3-methoxybenzene" and check the box for "Halogenated Solid Waste."

Protocol 2: Liquid Waste Disposal (Post-Reaction) When the compound is dissolved in a solvent during a reaction or extraction, the 4[4].

  • Segregation: Verify that the receiving waste carboy is explicitly labeled for "Halogenated Solvents." Self-Validating Check: Never pour this mixture into a red "Non-Halogenated" carboy. If the carboy does not explicitly say "Halogenated," do not use it.

  • Transfer: Use a closed-system funnel to pour the reaction mixture or organic extracts into the halogenated waste container. Leave at least 6 to accommodate vapor expansion[6].

  • Secondary Containment: Ensure the waste carboy is stored in a 6 to capture any potential leaks, as mandated by safety regulations[6].

  • Documentation: Log the exact volume and concentration of the waste on the lab's satellite accumulation sheet. EPA regulations require that the specific halogens (Cl, Br) be identifiable for the waste disposal contractor to ensure proper routing to an incinerator with a scrubber[7].

Waste Routing Visualization

G Start 2-Bromo-1,5-dichloro- 3-methoxybenzene Waste State Determine Physical State Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Unreacted/Spills Liquid Liquid Waste (Reaction Solutions/Rinses) State->Liquid Dissolved SolidStream Halogenated Solid Waste Container Solid->SolidStream LiquidStream Halogenated Solvent Waste Container Liquid->LiquidStream Prohibited1 Drain Disposal Liquid->Prohibited1 PROHIBITED Prohibited2 Non-Halogenated Waste Stream Liquid->Prohibited2 PROHIBITED Incineration EPA-Compliant High-Temp Incineration (Acid Scrubber) SolidStream->Incineration LiquidStream->Incineration

Decision matrix for the segregation and disposal of 2-Bromo-1,5-dichloro-3-methoxybenzene waste.

References

  • Ambeed Safety Data: "2-Bromo-1,5-dichloro-3-methoxybenzene." Ambeed.com.1

  • UW Oshkosh EHS: "UWO Guide to Classifying Unwanted Materials." University of Wisconsin Oshkosh. 5

  • Chemical & Engineering News: "Most solvent waste from US academic labs ends up in the air." C&EN Global Enterprise. 2

  • General Kinematics: "Waste Disposal for Medical Device Manufacturers." General Kinematics Blog. 4

  • U.S. EPA: "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Environmental Protection Agency. 3

  • U.S. EPA: "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste." Environmental Protection Agency. 7

  • UTIA Safety Office: "Laboratory Hazardous Waste Management Guide." University of Tennessee. 6

Sources

Handling

Personal protective equipment for handling 2-Bromo-1,5-dichloro-3-methoxybenzene

Standard Operating Procedure & PPE Guide: Handling 2-Bromo-1,5-dichloro-3-methoxybenzene Executive Summary: The Chemical & The Stakes 2-Bromo-1,5-dichloro-3-methoxybenzene (CAS: 73931-43-8; Formula: C7H5BrCl2O) is a poly...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Guide: Handling 2-Bromo-1,5-dichloro-3-methoxybenzene

Executive Summary: The Chemical & The Stakes

2-Bromo-1,5-dichloro-3-methoxybenzene (CAS: 73931-43-8; Formula: C7H5BrCl2O) is a polyhalogenated aromatic ether frequently utilized as a critical building block in advanced organic synthesis and drug development[1]. According to its Global Harmonized System (GHS) classification, it carries hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) [1].

Because of its specific molecular architecture, handling this compound requires strict adherence to specialized Personal Protective Equipment (PPE) protocols. This guide provides a self-validating operational framework designed by application scientists to ensure absolute safety, regulatory compliance, and workflow efficiency during laboratory manipulation.

Mechanistic Hazard Profile & Causality of PPE Selection

To select the correct PPE, we must first understand the physicochemical behavior of the molecule. Do not rely on generic laboratory safety assumptions.

  • Lipophilicity and Membrane Permeation: The presence of one bromine and two chlorine atoms on the methoxybenzene ring renders the molecule highly lipophilic. If it contacts unprotected skin, it can rapidly partition into the lipid bilayer of the stratum corneum, leading to acute dermatitis and potential systemic absorption[1].

  • Polymer Degradation Mechanics: Standard natural rubber (latex) gloves are highly susceptible to permeation by halogenated aromatics. The lipophilic nature of the chemical causes the latex polymer chains to swell and separate, leading to rapid breakthrough. Therefore, synthetic rubbers with higher cross-linking densities, such as Nitrile or Neoprene, are mechanically mandatory[2].

  • Aerosolization Risks: While polyhalogenated aromatics typically exhibit low vapor pressures at room temperature, mechanical manipulation (weighing, transferring) can generate fine, irritating dust particulates. Inhalation of these particulates necessitates the use of a chemical fume hood and, in scenarios where ventilation is compromised, particulate respiratory protection[3].

Quantitative PPE Specifications

The following table synthesizes the mandatory PPE ensemble for handling 2-Bromo-1,5-dichloro-3-methoxybenzene, grounded in and ASTM standards[2].

PPE ComponentRecommended MaterialBreakthrough TimePermeation RateRelevant Standard
Primary Gloves Nitrile (min. 8 mil thickness)> 240 minutesLowASTM F739 / EN 374
Secondary Gloves Neoprene (for bulk handling)> 480 minutesVery LowASTM F739 / EN 374
Eye Protection Polycarbonate Safety GogglesN/A (Splash/Dust barrier)N/AANSI Z87.1
Body Protection Flame-Resistant (FR) Lab CoatN/A (Particulate barrier)N/AOSHA 29 CFR 1910.132
Respiratory N95 / P100 Particulate RespiratorN/A (Filters >95% dust)N/ANIOSH 42 CFR 84

Operational Workflow: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system; each step confirms the integrity of the previous one to eliminate exposure risks.

Phase 1: Pre-Operation Setup & Validation

  • Ventilation Verification: Before opening the chemical container, verify that the chemical fume hood is operational. The digital monitor should display a face velocity between 80–120 feet per minute (fpm). Do not proceed if the alarm is sounding[3].

  • PPE Donning: Put on the FR lab coat and ANSI Z87.1 safety goggles. Implement a double-glove system: don a standard 4-mil nitrile inner glove, followed by an 8-mil nitrile or neoprene outer glove. This ensures that if the outer glove is contaminated, it can be doffed without exposing bare skin[2].

  • Workspace Preparation: Line the fume hood working surface with a chemical-resistant, absorbent bench pad. This contains micro-spills and prevents cross-contamination.

Phase 2: Execution (Weighing and Transfer)

  • Static Control: Use an anti-static weighing boat. Halogenated powders frequently hold static charges, which can cause the powder to repel from the spatula and aerosolize into the user's breathing zone.

  • Transfer Mechanics: Use a stainless steel or PTFE-coated spatula. Perform smooth, deliberate movements to minimize dust generation.

  • Immediate Sealing: Once the desired mass (M.W. 255.92 g/mol ) is dispensed, immediately recap the primary container of 2-Bromo-1,5-dichloro-3-methoxybenzene[1].

Phase 3: Post-Operation & Decontamination

  • Tool Decontamination: Inside the fume hood, rinse the spatula and any contaminated glassware with a compatible organic solvent (e.g., acetone) directly into a designated halogenated waste container.

  • Doffing Protocol: Remove the outer gloves inside the fume hood by peeling them inside out. Dispose of them in a solid hazardous waste bin. Remove the lab coat, then the inner gloves.

  • Hygiene: Wash hands and forearms thoroughly with soap and water for at least 20 seconds.

Spill Response & Waste Disposal Plan

SpillResponse Start Spill Detected: 2-Bromo-1,5-dichloro-3-methoxybenzene Assess Assess Spill Volume & Airborne Dust Potential Start->Assess Minor Minor Spill (< 50 g) Assess->Minor Low Risk Major Major Spill (> 50 g) Assess->Major High Risk PPE Don Upgraded PPE (Neoprene, N95) Minor->PPE Evacuate Evacuate Lab & Notify EHS Major->Evacuate Contain Contain Spill (Damp Pad / Vermiculite) PPE->Contain Dispose Transfer to Halogenated Waste Contain->Dispose

Caption: Logical decision tree for 2-Bromo-1,5-dichloro-3-methoxybenzene spill response.

Spill Response Execution:

  • Minor Spills (< 50 g): Ensure upgraded PPE (including an N95 respirator if dust is visible) is worn. To prevent aerosolization, gently cover the solid spill with a damp absorbent pad or vermiculite. Sweep the material using a non-sparking tool and dustpan. Do not use a standard vacuum cleaner, as it will exhaust fine particulates back into the lab environment[3].

  • Major Spills (> 50 g): Immediately evacuate the laboratory, close the doors, and notify the Environmental Health and Safety (EHS) department.

Waste Disposal Logistics:

  • Segregation: 2-Bromo-1,5-dichloro-3-methoxybenzene must be strictly segregated into Halogenated Organic Waste [3].

  • Causality: Mixing halogenated waste with non-halogenated waste is a critical safety violation. Halogenated organics require specialized high-temperature incineration to prevent the formation of highly toxic dioxins and furans during disposal.

  • Labeling: Clearly label the waste container with "Hazardous Waste - Halogenated Organics (Contains 2-Bromo-1,5-dichloro-3-methoxybenzene)" and the appropriate GHS warning pictograms[1].

References

  • Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section VIII: Chapter 1: Chemical Protective Clothing." OSHA.gov.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011.[Link]

Sources

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